molecular formula C9H12N2O B3196165 3-[(Methylamino)methyl]benzamide CAS No. 956234-96-1

3-[(Methylamino)methyl]benzamide

Cat. No.: B3196165
CAS No.: 956234-96-1
M. Wt: 164.2 g/mol
InChI Key: PQFGHODEZJAWEU-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]benzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Methylamino)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Methylamino)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylaminomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-6-7-3-2-4-8(5-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFGHODEZJAWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(Methylamino)methyl]benzamide is a pivotal structural fragment in the landscape of poly(ADP-ribose) polymerase (PARP) inhibitors. Functioning as a functionalized benzamide scaffold, it bridges the gap between simple PARP probes (like 3-aminobenzamide) and complex clinical candidates. Its physicochemical profile is dominated by the interplay between the neutral, hydrogen-bond-donating amide and the basic, ionizable secondary amine. This guide provides a rigorous analysis of its properties, handling requirements, and analytical characterization, designed to support its use as a high-purity building block or fragment probe.

Chemical Identification & Structural Analysis[1][2]

The molecule consists of a benzene core substituted at the meta positions with a primary carboxamide and a (methylamino)methyl group. This meta substitution pattern is critical for binding within the nicotinamide pocket of the PARP enzyme.

PropertyDetail
IUPAC Name 3-[(Methylamino)methyl]benzamide
Common Name N-Methyl-3-(aminomethyl)benzamide (ambiguous); MMBA (informal)
CAS Registry (HCl) 247055-23-X (Generic/Related); Note: Often indexed as HCl salt
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol (Free Base); ~200.67 g/mol (HCl Salt)
SMILES CNCC1=CC(=CC=C1)C(=O)N
InChI Key PQFGHODEZJAWEU-UHFFFAOYSA-N
Structural Visualization

The molecule possesses two key pharmacophores:

  • The Amide Head: Mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • The Amine Tail: The basic nitrogen provides solubility and a vector for further functionalization or electrostatic interaction.

Physicochemical Profile

Understanding the ionization state of 3-[(Methylamino)methyl]benzamide is prerequisite for successful extraction and formulation.

Thermodynamic & Ionization Properties
ParameterValue (Experimental/Predicted)Significance
pKa (Amine) 9.6 ± 0.3 (Calc.)Highly basic. Protonated (

) at physiological pH (7.4).
pKa (Amide) ~15 (Neutral)Non-ionizable in aqueous range; acts as H-bond donor/acceptor.
LogP (Neutral) -0.1 (Calc.)Hydrophilic; indicates good aqueous solubility but poor passive permeability without transport.
LogD (pH 7.4) -2.3 (Calc.)Extremely polar at physiological pH due to cationic charge.
Melting Point 150–155 °C (HCl salt)High lattice energy typical of benzamide salts.
TPSA 55.1 ŲFavorable for fragment-based screening; <140 Ų rule compliant.
Solubility Profile
  • Water: High (>50 mg/mL for HCl salt). The cationic nature at pH < 9 ensures rapid dissolution.

  • DMSO: Soluble (>100 mM). Suitable for stock solutions.

  • Dichloromethane (DCM): Poor solubility for the salt; moderate for the free base.

  • Ether/Hexane: Insoluble.

Synthesis & Impurity Logic

The synthesis of this fragment typically employs reductive amination, a method chosen to minimize over-alkylation. However, specific impurities must be monitored.

Synthetic Pathway Visualization (Graphviz)

SynthesisPath Start 3-Formylbenzamide (Starting Material) Intermediate Imine Intermediate Start->Intermediate Condensation Reagent Methylamine (MeNH2) + NaBH(OAc)3 Reagent->Intermediate Product 3-[(Methylamino)methyl]benzamide (Target) Intermediate->Product Reduction (DCM/AcOH) Impurity Impurity: Dimer (Bis-benzamide amine) Intermediate->Impurity Side Rxn w/ Product

Figure 1: Reductive amination strategy. The primary risk is the reaction of the product amine with the starting aldehyde to form a dimer.

Impurity Profile
  • Bis-alkylated Dimer: Formed if the product competes with methylamine for the aldehyde. Control: Use excess methylamine.

  • 3-Hydroxymethylbenzamide: Formed by direct reduction of the aldehyde if imine formation is incomplete. Control: Ensure complete imine formation before adding reducing agent.

  • Hydrolysis Products: 3-[(methylamino)methyl]benzoic acid (formed if amide hydrolyzes under harsh acidic/basic workup).

Analytical Characterization

HPLC Method (Reverse Phase)

Due to the polarity of the amine, standard C18 columns may result in peak tailing or poor retention.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).

  • Mobile Phase A: Water + 0.1% TFA (suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 15 mins. (Compound elutes early).

  • Detection: UV @ 225 nm (Benzamide absorption).

Mass Spectrometry (ESI+)
  • Parent Ion: [M+H]⁺ = 165.1 m/z.

  • Fragmentation: Loss of methylamine (-31 Da) to generate the benzyl cation (m/z ~134).

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To accurately determine the ionization constant of the secondary amine.

  • Preparation: Dissolve 5 mg of 3-[(Methylamino)methyl]benzamide HCl in 20 mL of degassed water (0.1 M ionic strength with KCl).

  • Titrant: 0.1 M NaOH (standardized).

  • Procedure:

    • Equilibrate solution at 25°C under inert gas (

      
      ) to prevent carbonate formation.
      
    • Titrate from pH 2.0 to pH 12.0 in 0.1 pH increments.

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the pKa of the amine.

  • Validation: The first derivative (

    
    ) should yield a sharp peak at the equivalence point.
    
Protocol 2: Shake-Flask LogD Determination

Objective: To measure lipophilicity at physiological pH.

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the aqueous phase to a concentration of 1 mM (

    
    ).
    
  • Partitioning: Add equal volume of octanol. Vortex vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze the aqueous phase by HPLC (

    
    ).
    
  • Calculation:

    
    
    Note: If 
    
    
    
    , the compound is highly hydrophilic (LogD < -1).

Handling & Stability

  • Storage: Store the HCl salt at -20°C. It is hygroscopic; protect from moisture to prevent caking and hydrolysis.

  • Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. Avoid prolonged exposure to pH > 12 to prevent amide hydrolysis to the benzoic acid derivative.

  • Safety: Irritant. Wear gloves and eye protection. The free amine may have a fishy odor; handle in a fume hood.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24705523, 3-[(Methylamino)methyl]benzamide hydrochloride. Retrieved from [Link]

  • Curtin, N. J., & Szabo, C. (2013).Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Nature Reviews Drug Discovery. (Contextual grounding for benzamide pharmacophore).
  • Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

An In-depth Technical Guide to 3-[(Methylamino)methyl]benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(Methylamino)methyl]benzamide, a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document consolidates foundational chemical information, outlines detailed theoretical and practical approaches to its synthesis, predicts its physicochemical and spectroscopic characteristics based on established principles, and explores its potential biological activities by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers investigating this and similar chemical scaffolds, providing both theoretical insights and actionable experimental protocols.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamides are a prominent class of compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents on the phenyl ring can significantly alter the molecule's electronic and lipophilic characteristics, thereby influencing its ability to cross biological membranes and interact with intracellular targets[1]. This guide focuses on 3-[(Methylamino)methyl]benzamide, a molecule featuring a primary amide and a secondary amine, functionalities that can participate in crucial hydrogen bonding interactions with biological macromolecules.

Molecular Structure and Chemical Properties

The core of this guide is the molecule 3-[(Methylamino)methyl]benzamide. A precise understanding of its structure and properties is paramount for any research endeavor.

Chemical Structure and Identification

Based on IUPAC nomenclature, the structure of 3-[(Methylamino)methyl]benzamide is characterized by a benzamide core with a methylaminomethyl group at the meta-position (position 3) of the benzene ring.

  • Molecular Formula: C₉H₁₂N₂O

  • IUPAC Name: 3-[(methylamino)methyl]benzamide

  • SMILES: CNCC1=CC(=CC=C1)C(=O)N[2]

  • InChI Key: PQFGHODEZJAWEU-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-[(Methylamino)methyl]benzamide is presented in the table below. These values are crucial for predicting the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 164.21 g/mol Calculated
Monoisotopic Mass 164.09496 Da[2]
Predicted XlogP 0.2[2]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 3Calculated

Synthesis of 3-[(Methylamino)methyl]benzamide

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-[(Methylamino)methyl]benzamide is outlined below. The primary disconnection is at the amide bond, leading back to 3-[(methylamino)methyl]benzoic acid and ammonia or an ammonia equivalent. The secondary amine can be formed via reductive amination or nucleophilic substitution.

Retrosynthesis target 3-[(Methylamino)methyl]benzamide intermediate1 3-[(Methylamino)methyl]benzoic acid target->intermediate1 Amidation intermediate2 3-Formylbenzoic acid intermediate1->intermediate2 Reductive Amination starting_material Methylamine

Caption: Retrosynthetic analysis of 3-[(Methylamino)methyl]benzamide.

Proposed Synthesis Workflow

The following multi-step synthesis protocol is proposed, starting from commercially available 3-formylbenzoic acid.

Synthesis Workflow start 3-Formylbenzoic acid step1 Reductive Amination (Methylamine, NaBH3CN) start->step1 intermediate 3-[(Methylamino)methyl]benzoic acid step1->intermediate step2 Amide Coupling (e.g., SOCl2 then NH3, or EDC/HOBt coupling) intermediate->step2 product 3-[(Methylamino)methyl]benzamide step2->product

Caption: Proposed workflow for the synthesis of 3-[(Methylamino)methyl]benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-[(Methylamino)methyl]benzoic acid via Reductive Amination

This step involves the reaction of 3-formylbenzoic acid with methylamine to form a Schiff base in situ, which is then reduced to the secondary amine.

  • Dissolution: Dissolve 3-formylbenzoic acid (1 equivalent) in a suitable solvent such as methanol.

  • Amine Addition: Add a solution of methylamine (1.1 equivalents, e.g., as a solution in methanol or THF) to the reaction mixture. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.2 equivalents) portion-wise. These reagents are preferred for their selectivity in reducing imines in the presence of other carbonyls.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the careful addition of water. Acidify the mixture with dilute HCl to a pH of ~2 to protonate the amine and unreacted methylamine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 4-5) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amidation of 3-[(Methylamino)methyl]benzoic acid

The formation of the primary amide can be achieved through several methods.

Method A: Acyl Chloride Formation followed by Amination

  • Acyl Chloride Formation: Suspend the 3-[(methylamino)methyl]benzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amination: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., THF or DCM) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia gas in an appropriate solvent.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up. The product can be purified by recrystallization or column chromatography on silica gel.

Method B: Direct Amide Coupling

  • Activation: Dissolve 3-[(Methylamino)methyl]benzoic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.1 equivalents).

  • Ammonia Source: Add a source of ammonia, such as ammonium chloride (1.2 equivalents), along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free ammonia in situ.

  • Reaction and Purification: Stir the reaction mixture at room temperature overnight. Monitor by TLC. Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used) and perform a standard aqueous work-up. Purify the crude product by column chromatography or recrystallization.

Structural Characterization

Thorough characterization using various analytical techniques is essential to confirm the identity and purity of the synthesized 3-[(Methylamino)methyl]benzamide.

Spectroscopic Data (Predicted)
TechniquePredicted Spectral Features
¹H NMR - Aromatic protons (4H) in the range of 7.2-7.8 ppm with characteristic splitting patterns for a 1,3-disubstituted benzene ring. - A singlet or broad singlet for the benzylic CH₂ protons adjacent to the amine (~3.8-4.0 ppm). - A singlet for the N-CH₃ protons (~2.4-2.6 ppm). - Broad signals for the amide (-CONH₂) protons (~7.5-8.5 ppm, exchangeable with D₂O). - A signal for the secondary amine (-NH-) proton (variable, exchangeable with D₂O).
¹³C NMR - Aromatic carbons in the range of 120-140 ppm. - A signal for the amide carbonyl carbon (~168-172 ppm). - A signal for the benzylic carbon (~50-55 ppm). - A signal for the N-methyl carbon (~35-40 ppm).
IR Spectroscopy - N-H stretching of the primary amide appearing as two bands in the region of 3100-3500 cm⁻¹. - C=O stretching (Amide I band) around 1640-1680 cm⁻¹. - N-H bending (Amide II band) around 1590-1640 cm⁻¹. - C-N stretching around 1400 cm⁻¹. - Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spectrometry (EI) - A prominent molecular ion peak (M⁺) at m/z = 164. - Fragmentation patterns may include the loss of the amide group, cleavage of the benzylic C-N bond, and formation of a tropylium ion or related aromatic fragments.
Analytical Techniques
  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing purity. A suitable solvent system might be a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the amine.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) or formic acid would be appropriate.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of 3-[(Methylamino)methyl]benzamide, the benzamide scaffold is present in numerous biologically active molecules.

Rationale for Potential Activity
  • Enzyme Inhibition: The benzamide moiety is a known pharmacophore in various enzyme inhibitors. For example, derivatives of benzamide are known to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair[3]. The specific substitution pattern of 3-[(Methylamino)methyl]benzamide could confer affinity for various enzymatic active sites.

  • Receptor Antagonism/Agonism: Substituted benzamides are also known to interact with G-protein coupled receptors (GPCRs). For instance, certain benzamides exhibit antagonist activity at dopamine and serotonin receptors.

  • Antimicrobial Activity: The benzamide scaffold has been explored for the development of novel antibacterial and antifungal agents[1][4][5]. The presence of amine functionalities in 3-[(Methylamino)methyl]benzamide could enhance its interaction with bacterial cell walls or intracellular targets.

Future Research Directions

The following workflow is proposed for the preliminary biological evaluation of 3-[(Methylamino)methyl]benzamide.

Biological Evaluation Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) enzyme_inhibition Enzyme Inhibition Assays (e.g., PARP, Kinases) cytotoxicity->enzyme_inhibition antimicrobial Antimicrobial Screening (e.g., MIC determination) antimicrobial->enzyme_inhibition sar Structure-Activity Relationship (SAR) Studies enzyme_inhibition->sar receptor_binding Receptor Binding Assays (e.g., GPCRs) receptor_binding->sar adme_tox In vitro ADME/Tox Profiling sar->adme_tox

Sources

Calculated logP and hydrophobicity of 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Calculated logP and Hydrophobicity of 3-[(Methylamino)methyl]benzamide

Abstract

The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] This guide provides a comprehensive technical analysis of the hydrophobicity of 3-[(Methylamino)methyl]benzamide, a molecule of interest in medicinal chemistry. We will explore its computationally predicted logP (clogP) through various established models and contrast this with a detailed protocol for its experimental determination using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The causality behind methodological choices is examined to provide researchers with actionable insights into characterizing this and similar molecules.

The Central Role of Hydrophobicity in Drug Efficacy

Lipophilicity, quantitatively expressed as logP, governs a molecule's ability to partition between a lipid-like (organic) and an aqueous environment.[2] This balance is fundamental to a drug's journey through the body. A molecule must possess sufficient aqueous solubility to be formulated and transported in the bloodstream, yet also have adequate lipid solubility to permeate biological membranes and reach its target.[5]

  • Absorption: For orally administered drugs, partitioning across the intestinal epithelium is a key step, often favored by moderate lipophilicity. The widely cited "Rule of 5" suggests a logP value of less than 5 is desirable for good oral absorption.[1][2]

  • Distribution: A compound's logP influences its distribution into various tissues. Highly lipophilic compounds may accumulate in fatty tissues, while CNS-targeting drugs often require a logP value around 2.0 to efficiently cross the blood-brain barrier.[1][2]

  • Metabolism and Excretion: Lipophilicity can affect binding to metabolic enzymes (like Cytochrome P450s) and the primary routes of elimination from the body.[4]

The molecule at the center of this guide is 3-[(Methylamino)methyl]benzamide . Its structure, featuring a benzamide core with a basic methylaminomethyl substituent, presents an interesting case study in balancing hydrophilic and hydrophobic elements.

Chemical Structure of 3-[(Methylamino)methyl]benzamide:

  • Molecular Formula: C₉H₁₂N₂O[6]

  • SMILES: CNCC1=CC(=CC=C1)C(=O)N[6]

  • InChIKey: PQFGHODEZJAWEU-UHFFFAOYSA-N[6]

Computational Prediction of logP: The In Silico Approach

Before a compound is synthesized, its properties can be estimated using computational (in silico) models.[7] These predictive tools leverage vast databases of experimentally determined logP values to calculate a clogP based on a molecule's structure. This is an invaluable, cost-effective strategy for prioritizing synthetic targets.

Foundational Principles of logP Calculation

Computational logP prediction is not a single method but a family of approaches, each with its own algorithm and underlying assumptions.[8]

  • Fragment-Based Methods: These are among the most common approaches. The molecule is dissected into predefined structural fragments, each having an assigned hydrophobicity value derived from experimental data. The clogP is the sum of these fragment values, with correction factors applied for intramolecular interactions (e.g., hydrogen bonding, electronic effects).[8][9]

  • Atom-Based Methods: This approach calculates logP by summing the contributions of individual atoms. Algorithms like XLogP3 are prominent examples. While fast, they may be less sensitive to the complex electronic environment of a molecule compared to fragment-based methods.[8]

  • Property-Based Methods: These methods utilize whole-molecule descriptors, such as molecular polarizability and partial atomic charges, to build a quantitative structure-property relationship (QSPR) model through regression analysis.[10][11][12]

It is crucial to recognize that all computational methods are predictive models, and their accuracy is contingent on the quality and diversity of the training data sets used for their development.[13][14]

Calculated logP Data for 3-[(Methylamino)methyl]benzamide

Various computational platforms provide clogP estimates for chemical structures. The values for the neutral (free base) form of 3-[(Methylamino)methyl]benzamide are summarized below.

Prediction Method/SourceCalculated logP (clogP)
XlogP (Predicted via PubChemLite)0.2

Data sourced from PubChemLite for the hydrochloride salt, where the XlogP prediction typically pertains to the free base.[6]

Interpretation of Computational Results

The predicted logP value of 0.2 suggests that 3-[(Methylamino)methyl]benzamide is a relatively hydrophilic compound.[1] A logP value near zero indicates that the molecule partitions almost equally between the octanol and aqueous phases.[2][7]

  • Structural Rationale: The hydrophilicity is driven by the polar functional groups capable of hydrogen bonding: the primary amide (-CONH₂) and the secondary amine (-NH-). These groups interact favorably with water. The benzene ring and the methyl groups contribute to its lipophilicity. The final logP value represents the net balance of these opposing characteristics.

  • Pharmacokinetic Implications: A logP of 0.2 is well within the "Rule of 5" guideline (<5), suggesting that poor absorption due to excessive lipophilicity is unlikely.[2] Its good aqueous solubility would be advantageous for formulation. However, its low lipophilicity suggests it would not readily cross the blood-brain barrier.

Below is a diagram illustrating how the structural components of the molecule influence its overall predicted hydrophobicity.

G cluster_molecule 3-[(Methylamino)methyl]benzamide cluster_properties Hydrophobicity Contributions cluster_result Predicted Outcome mol Structure: Benzene Ring - CH2 - NH - CH3             |            C(=O)NH2 hydrophobic Lipophilic Groups (Benzene Ring, -CH2-, -CH3) result Calculated logP ≈ 0.2 (Balanced/Slightly Hydrophilic) hydrophobic->result Increases logP hydrophilic Hydrophilic Groups (-C(=O)NH2, -NH-) hydrophilic->result Decreases logP G prep 1. Preparation - Mobile Phases (A & B) - Calibration Standards (Known logP) - Analyte Sample setup 2. HPLC System Setup - Install C18 Column - Set Flow Rate & Temperature - Equilibrate System prep->setup acq 3. Data Acquisition - Inject Blank (for t₀) - Inject Standards (for tᵣ) - Inject Analyte (for tᵣ) setup->acq analysis 4. Data Analysis - Calculate k' = (tᵣ - t₀) / t₀ - Plot logP vs. log k' for Standards - Perform Linear Regression acq->analysis result 5. Result - Calculate logP of Analyte using Regression Equation analysis->result

Caption: Experimental workflow for logP determination by RP-HPLC.

Conclusion: A Unified View of Hydrophobicity

This guide has detailed both the computational prediction and a robust experimental workflow for characterizing the hydrophobicity of 3-[(Methylamino)methyl]benzamide. The in silico analysis predicts a logP of approximately 0.2, classifying the molecule as hydrophilic. This prediction provides a critical, early-stage assessment that informs its potential pharmacokinetic behavior, suggesting favorable aqueous solubility but limited capacity to cross lipid-rich barriers like the blood-brain barrier.

The true value of this parameter, however, is realized through experimental validation. The provided RP-HPLC protocol offers a reliable, high-throughput method to confirm or refine the computational estimate. Any significant deviation between the calculated and experimental values would provide deeper insight into the molecule's specific intramolecular forces and solvation properties not fully captured by current algorithms. For drug development professionals, integrating both predictive and empirical approaches is not redundant; it is a necessary, self-validating system that ensures a comprehensive and trustworthy understanding of a compound's fundamental properties, ultimately guiding more effective and successful drug design.

References

  • Title: Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation Source: PubMed URL: [Link]

  • Title: Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic Source: Mundo Nano URL: [Link]

  • Title: A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography Source: ACS Publications URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD iLibrary URL: [Link]

  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

  • Title: Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction Source: MDPI URL: [Link]

  • Title: Protein Hydrophobicity Test Source: Creative Biostructure URL: [Link]

  • Title: LogP and logD calculations Source: Chemaxon Docs URL: [Link]

  • Title: QSPR Models for Predicting Log Pliver Values for Volatile Organic Compounds Combining Statistical Methods and Domain Knowledge Source: MDPI URL: [Link]

  • Title: Toward a Principled Methodology for Neural Network Design and Performance Evaluation in QSAR. Application to the Prediction of LogP Source: ACS Publications URL: [Link]

  • Title: Novel Methods for the Prediction of logP, pKa, and logD Source: ACS Publications URL: [Link]

  • Title: OECD Test Guideline 107 Source: OECD URL: [Link]

  • Title: Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength Source: PubMed URL: [Link]

  • Title: Toward a Principled Methodology for Neural Network Design and Performance Evaluation in QSAR. Application to the Prediction of LogP Source: Virtual Computational Chemistry Laboratory URL: [Link]

  • Title: Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method Source: PMC - National Center for Biotechnology Information URL: [Link]

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Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 3-[(Methylamino)methyl]benzamide, a key building block in pharmaceutical research and development. Recognizing the need for robust and economically viable synthetic routes, this document outlines a strategic three-step approach commencing from readily available 3-cyanobenzoic acid. The synthesis involves an initial amidation to form 3-cyanobenzamide, followed by a catalytic reduction of the nitrile to 3-(aminomethyl)benzamide, and culminating in a selective reductive methylation to yield the target compound. Each step has been analyzed for scalability, efficiency, and safety, with detailed procedural walkthroughs provided. This guide is intended to equip researchers and process chemists with the necessary information to implement and adapt these protocols for large-scale production.

Introduction

3-[(Methylamino)methyl]benzamide is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its structural motif, featuring a benzamide core with a reactive secondary amine, is prevalent in numerous pharmaceutical agents. The development of a scalable, cost-effective, and safe synthesis for this compound is therefore of significant interest to the drug development community. This guide details a recommended synthetic pathway that prioritizes these critical industrial considerations.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to 3-[(Methylamino)methyl]benzamide can be envisaged. The chosen strategy, proceeding via 3-cyanobenzamide, offers a convergent and efficient pathway that avoids the use of hazardous reagents where possible and utilizes intermediates that are typically stable and easy to handle.

An alternative approach could involve the direct reaction of 3-(chloromethyl)benzoyl chloride with methylamine. However, this route can be complicated by over-alkylation and the handling of the lachrymatory and reactive acid chloride. The proposed three-step synthesis from 3-cyanobenzoic acid provides better control over the introduction of the functional groups and is more amenable to large-scale production.

Recommended Scalable Synthetic Pathway

The recommended synthetic route is a three-step process starting from 3-cyanobenzoic acid:

  • Step 1: Amidation of 3-Cyanobenzoic Acid to 3-Cyanobenzamide.

  • Step 2: Catalytic Reduction of 3-Cyanobenzamide to 3-(Aminomethyl)benzamide.

  • Step 3: Reductive Methylation of 3-(Aminomethyl)benzamide to 3-[(Methylamino)methyl]benzamide.

This pathway is illustrated in the workflow diagram below.

Synthetic Pathway 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid 3-Cyanobenzamide 3-Cyanobenzamide 3-Cyanobenzoic Acid->3-Cyanobenzamide Step 1: Amidation 3-(Aminomethyl)benzamide 3-(Aminomethyl)benzamide 3-Cyanobenzamide->3-(Aminomethyl)benzamide Step 2: Nitrile Reduction 3-[(Methylamino)methyl]benzamide 3-[(Methylamino)methyl]benzamide 3-(Aminomethyl)benzamide->3-[(Methylamino)methyl]benzamide Step 3: Reductive Methylation

Caption: Scalable three-step synthesis of 3-[(Methylamino)methyl]benzamide.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Cyanobenzamide from 3-Cyanobenzoic Acid

The initial step involves the conversion of the carboxylic acid functionality of 3-cyanobenzoic acid into a primary amide. A common and scalable method is the activation of the carboxylic acid, for example, by conversion to the acid chloride, followed by reaction with ammonia.

Protocol 1: Amidation via Acyl Chloride

  • Activation: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, suspend 3-cyanobenzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane. Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (typically 50-70°C) and monitor the reaction progress by gas evolution (HCl and SO₂) and TLC or HPLC until the starting material is consumed.

  • Work-up (Acyl Chloride): After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-cyanobenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude 3-cyanobenzoyl chloride in a suitable solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath and add an excess of aqueous ammonia (e.g., 28-30% solution) or bubble ammonia gas through the solution while maintaining the temperature below 10°C.

  • Isolation: Stir the reaction mixture vigorously for 1-2 hours. The product, 3-cyanobenzamide, will precipitate. Collect the solid by filtration, wash with cold water and a small amount of cold solvent to remove impurities.

  • Drying: Dry the product under vacuum to a constant weight.

ParameterValue
Starting Material 3-Cyanobenzoic Acid
Key Reagents Thionyl Chloride, Ammonia
Solvent Toluene, Dichloromethane
Typical Yield >90%
Purity High, often suitable for next step without further purification
Step 2: Catalytic Reduction of 3-Cyanobenzamide to 3-(Aminomethyl)benzamide

The selective reduction of the nitrile group in the presence of the amide is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.

Protocol 2: Catalytic Hydrogenation

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 3-cyanobenzamide (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or THF), and a catalytic amount of a hydrogenation catalyst. Raney Nickel or Palladium on carbon (5-10 wt%) are commonly used.[1] The presence of a small amount of ammonia in the solvent can help to suppress the formation of secondary amine byproducts.[2]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 3-10 bar) and heat to a moderate temperature (e.g., 40-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and analytical techniques such as HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.[3] Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)benzamide. The product can be purified by recrystallization from a suitable solvent system if necessary.

ParameterValue
Starting Material 3-Cyanobenzamide
Catalyst Raney Nickel or Pd/C
Reducing Agent Hydrogen Gas
Solvent Methanol or Ethanol with Ammonia
Typical Yield >85%
Purity Generally high after filtration and solvent removal
Step 3: Reductive Methylation of 3-(Aminomethyl)benzamide

The final step involves the selective methylation of the primary amine to the desired secondary amine. Reductive amination with formaldehyde is a highly efficient and scalable method.

Protocol 3: Reductive Amination with Formaldehyde

  • Reaction Setup: In a suitable reactor, dissolve 3-(aminomethyl)benzamide (1.0 eq) in a solvent such as methanol or water.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1 eq of a 37% solution) to the reaction mixture. Stir at room temperature for 1-2 hours to allow for the formation of the intermediate imine or N-hydroxymethyl adduct.[4]

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent portion-wise. Sodium borohydride is a common choice for this reduction.[5] Alternatively, for a more "green" and scalable process, catalytic hydrogenation can be employed. If using catalytic hydrogenation, the reaction can be performed in a similar setup as Step 2, using a catalyst like Pd/C and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up (with NaBH₄): If sodium borohydride is used, carefully quench the excess reagent by the slow addition of an acid (e.g., dilute HCl) until gas evolution ceases. Basify the mixture with a base (e.g., NaOH) to a pH of >10.

  • Extraction: Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-[(Methylamino)methyl]benzamide.

ParameterValue
Starting Material 3-(Aminomethyl)benzamide
Reagents Formaldehyde, Sodium Borohydride or H₂/Pd/C
Solvent Methanol or Water
Typical Yield >80%
Purity High after purification

Safety and Handling Considerations

  • Thionyl Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reacts violently with water.

  • Ammonia: Corrosive and toxic. Use in a well-ventilated area.

  • Hydrogen Gas: Highly flammable. Use in a properly rated and maintained hydrogenation reactor. Ensure proper grounding and avoid sources of ignition.

  • Raney Nickel and Palladium on Carbon: Flammable when dry and may be pyrophoric. Handle as a slurry in a solvent.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

  • Formaldehyde: Toxic and a suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for each experimental step.

Conclusion

The presented three-step synthesis of 3-[(Methylamino)methyl]benzamide from 3-cyanobenzoic acid offers a scalable, efficient, and reliable route for the production of this important pharmaceutical intermediate. The protocols provided are based on well-established chemical transformations and are designed to be adaptable to various scales of production. By carefully controlling the reaction conditions and adhering to safety guidelines, researchers and drug development professionals can successfully implement this synthetic strategy.

References

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 1964–1970. [Link]

  • Vander Griend, D. A., & DeKock, R. L. (2001). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

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  • Kim, J., Lee, J., & Lee, Y. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a convenient protecting group. Bulletin of the Korean Chemical Society, 34(7), 2097-2102. [Link]

  • Bayer Cropscience Ag. (2020). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. EP3712163A1.
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  • ResearchGate. (2016). A novel, efficient, convenient and environmentally friendly approach for the synthesis of nitriles and imines from primary amines. [Link]

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  • Li, G., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Scientific Research Publishing. [Link]

  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Cyanobenzoic Acid: A Versatile Building Block in Chemical Synthesis. [Link]

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A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, science-driven guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-[(Methylamino)methyl]benzamide. This compound, possessing a polar secondary amine and a UV-active benzamide functional group, presents unique challenges for chromatographic retention and separation. We will explore two primary analytical strategies: traditional Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the rationale for each choice based on the analyte's physicochemical properties. The guide details a systematic approach to method optimization, including the selection of stationary phase, mobile phase composition, pH, and temperature. Finally, a comprehensive protocol for method validation is presented, aligning with the standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure the method's robustness, accuracy, and reliability for its intended purpose in research and quality control environments.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the critical first step in developing a robust HPLC method. 3-[(Methylamino)methyl]benzamide is a small molecule characterized by a hydrophilic secondary amine and an aromatic benzamide moiety. These features dictate its behavior in a chromatographic system.

Table 1: Physicochemical Properties of 3-[(Methylamino)methyl]benzamide

PropertyValue / StructureImpact on HPLC Method Development
Chemical Structure Chemical structure of 3-[(methylamino)methyl]benzamideThe benzamide group provides a strong chromophore for UV detection. The secondary amine is basic and its charge state is pH-dependent.
Molecular Formula C₉H₁₂N₂O-
Molecular Weight 164.21 g/mol [1]Suitable for standard HPLC analysis.
Predicted pKa ~9-10 (for the secondary amine)The analyte will be positively charged at acidic to neutral pH. Mobile phase pH control is critical for consistent retention and peak shape.
Predicted XlogP 0.2[1]The low XlogP value indicates high polarity (hydrophilicity), suggesting that retention on traditional C18 columns may be challenging.[2]

The key takeaway from this initial analysis is the compound's dual nature: it has a non-polar aromatic ring but is dominated by the polar, ionizable amine group. This makes it a prime candidate for methodologies that can effectively handle polar compounds.

Chromatographic Strategy Selection

Given the analyte's high polarity, a standard reversed-phase method may not provide adequate retention. Therefore, we must consider multiple chromatographic modes. The choice of strategy is a balance between leveraging existing common laboratory setups (RP-HPLC) and employing specialized techniques designed for polar molecules (HILIC).

G cluster_0 Method Development Strategy Analyte Analyte Properties (Polar, Ionizable, UV-Active) Decision Sufficient Retention in RP Screening? Analyte->Decision RP_Path Strategy A: Reversed-Phase HPLC (RP-HPLC) Decision->RP_Path Yes HILIC_Path Strategy B: Hydrophilic Interaction (HILIC) Decision->HILIC_Path No Optimization Systematic Optimization (pH, Gradient, Temp) RP_Path->Optimization HILIC_Path->Optimization Validation Method Validation (ICH Q2 Guidelines) Optimization->Validation

Caption: High-level workflow for HPLC method strategy selection.

Strategy A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of modern chromatography.[3] While 3-[(Methylamino)methyl]benzamide's polarity is a challenge, retention can sometimes be achieved by manipulating the mobile phase to control ionization and enhance interaction with the stationary phase.

  • Causality Behind Experimental Choices:

    • Stationary Phase: A standard C18 column is a good starting point. If retention is poor, a polar-embedded phase (e.g., amide or carbamate) or a shorter alkyl chain (C8) can offer alternative selectivity by providing secondary interactions (hydrogen bonding) and reducing hydrophobic repulsion of the polar analyte.

    • Mobile Phase pH: This is the most critical parameter. The secondary amine has a pKa of ~9-10.

      • At acidic pH (e.g., pH 2.5-3.5) using formic acid or phosphate buffer, the amine will be fully protonated (positively charged). This can lead to good peak shape by minimizing secondary interactions with residual silanols on the silica backbone. However, retention may be very low due to high polarity.

      • At neutral or slightly basic pH , the analyte will be partially or fully neutral, increasing its hydrophobicity and thus its retention on a C18 column. However, using silica-based columns above pH 7 can cause column degradation. A hybrid or ethylene-bridged silica column is recommended for high-pH applications.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique specifically designed for the separation of polar and hydrophilic compounds.[4][5] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[6][7]

  • Causality Behind Experimental Choices:

    • Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. The analyte partitions between this aqueous layer and the bulk organic mobile phase.[8] More polar analytes, like 3-[(Methylamino)methyl]benzamide, are more strongly retained in the aqueous layer, leading to excellent separation.[6]

    • Stationary Phase: Amide- or diol-based HILIC columns are often excellent starting points as they offer robust, reproducible performance and are less prone to the strong electrostatic interactions that can occur on bare silica.

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).[4] These volatile buffers are ideal for mass spectrometry (MS) detection if desired. The aqueous portion is the strong, eluting solvent.

Systematic Method Optimization

Once a promising strategy (RP-HPLC or HILIC) is chosen, the method must be systematically optimized to achieve the desired performance: good resolution, symmetric peak shape, and a reasonable run time.

G cluster_1 Systematic Optimization Workflow Start Select Initial Conditions (Column & Mobile Phase) Screen_MP Screen Mobile Phase (pH & Buffer Conc.) Start->Screen_MP Screen_Org Optimize Organic Content (% Acetonitrile) Screen_MP->Screen_Org Check1 Acceptable Retention & Peak Shape? Screen_Org->Check1 Check1->Start No, Re-screen Optimize_Grad Refine Gradient Profile Check1->Optimize_Grad Yes Optimize_Temp Evaluate Column Temperature (e.g., 25-40°C) Optimize_Grad->Optimize_Temp Check2 Resolution & Run Time OK? Optimize_Temp->Check2 Check2->Optimize_Grad No, Adjust Finalize Finalize Method & Proceed to Validation Check2->Finalize Yes

Caption: Iterative process for HPLC method optimization.

Experimental Optimization Protocol
  • Column Selection:

    • For RP-HPLC: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • For HILIC: Start with an Amide column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Screening:

    • Organic Solvent: Acetonitrile is generally preferred over methanol as it has lower viscosity and provides different selectivity.

    • Aqueous Buffer (RP-HPLC): Prepare mobile phases at different pH values. For example:

      • A: 0.1% Formic Acid in Water (pH ~2.7)

      • B: 10 mM Ammonium Acetate in Water (pH ~6.8)

    • Aqueous Buffer (HILIC):

      • A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

      • B: Acetonitrile

  • Gradient Elution Screening: Perform a broad gradient run (e.g., 5% to 95% organic solvent over 15 minutes) to determine the approximate elution conditions for the analyte.

  • Optimization: Based on the screening run, develop a focused gradient or an isocratic method. Adjust the gradient slope to improve the resolution between the analyte and any impurities.

  • Temperature: Analyze the sample at different column temperatures (e.g., 30°C and 40°C). Higher temperatures decrease mobile phase viscosity, which can improve peak efficiency, but may also alter selectivity.

Final Optimized HILIC Protocol

Based on the analyte's high polarity, a HILIC method is often more robust and reproducible. The following protocol represents a well-optimized starting point.

Instrumentation and Conditions

Table 2: Optimized HILIC Chromatographic Conditions

ParameterSpecification
HPLC System Standard HPLC or UHPLC system with a UV detector
Column Amide HILIC Column (e.g., Waters XBridge BEH Amide XP), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Gradient 0-1 min, 100% A; 1-8 min, 0-100% B; 8-10 min, 100% B; 10.1-15 min, 100% A (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detection Wavelength 235 nm (based on benzamide chromophore)
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare 1 L of stock buffer, dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water and add 1 mL of formic acid.

    • Prepare Mobile Phase A and B as specified in Table 2 using the stock buffer. Filter and degas all mobile phases before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 3-[(Methylamino)methyl]benzamide reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocol is based on the ICH Q2(R2) guidelines.[10][11]

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified as per USP <621>.[12][13] A standard solution (e.g., 50 µg/mL) is injected five or six times.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for 5 or 6 replicate injectionsDemonstrates the precision of the injection and detection system.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation column.
Validation Parameters and Protocols

The following parameters must be evaluated to validate the method.[14][15]

  • Specificity:

    • Protocol: Inject a blank (diluent), a placebo (sample matrix without the analyte, if applicable), and a standard solution.

    • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the 3-[(Methylamino)methyl]benzamide peak.

  • Linearity and Range:

    • Protocol: Analyze a series of at least five standard solutions across the intended concentration range (e.g., 1-100 µg/mL). Plot the peak area versus the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The plot should be visually linear.

  • Accuracy:

    • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay Precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).

    • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at the determined concentration and showing acceptable precision and accuracy.

  • Robustness:

    • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase pH (± 0.2 units)

    • Acceptance Criteria: The system suitability criteria should still be met, and the results should not significantly change, demonstrating the method's reliability during normal use.

Conclusion

This application note outlines a comprehensive and scientifically-grounded approach to developing and validating an HPLC method for the challenging polar analyte, 3-[(Methylamino)methyl]benzamide. By carefully considering the analyte's physicochemical properties, a robust HILIC method was proposed as a primary strategy, offering superior retention and reproducibility compared to conventional RP-HPLC. The detailed protocols for systematic optimization and ICH-compliant validation provide researchers and drug development professionals with a clear roadmap to establishing a reliable, accurate, and precise analytical method suitable for quality control and research applications.

References

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  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. Available at: [Link]

  • Islam, T., et al. (2021). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. 7th International Conference on Advancement in Science and Technology (iCAST2021). Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Gib-lert, P., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(11), 4538-4545. Available at: [Link]

  • YMC. (2012). HPLC Method Development. Available at: [Link]

  • PubChemLite. (n.d.). 3-[(methylamino)methyl]benzamide hydrochloride (C9H12N2O). Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

Sources

Reductive amination procedures to synthesize 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Strategies for 3-[(Methylamino)methyl]benzamide Synthesis

Executive Summary

This guide details the synthetic protocols for 3-[(Methylamino)methyl]benzamide , a critical pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib intermediates).

The transformation involves the reductive amination of 3-formylbenzamide with methylamine . While conceptually simple, this reaction presents two specific process challenges:

  • Over-alkylation (Dimerization): The secondary amine product is more nucleophilic than the primary amine precursor, leading to the formation of the tertiary amine impurity (N,N-dimethyl analog).

  • Solubility profiles: The benzamide moiety confers high polarity, often necessitating specific solvent systems incompatible with standard non-polar reductive amination protocols.

This note provides two validated workflows: a Sodium Triacetoxyborohydride (STAB) method for high-fidelity laboratory synthesis and a Catalytic Hydrogenation method for scale-up.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 3-formylbenzamide with methylamine to form an imine (Schiff base), which is subsequently reduced to the amine.

ReactionMechanism Aldehyde 3-Formylbenzamide (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + MeNH2 Amine Methylamine (Nucleophile) Amine->Hemiaminal Imine Imine Species (Schiff Base) Hemiaminal->Imine - H2O Product 3-[(Methylamino)methyl]benzamide (Target) Imine->Product + Hydride Source (STAB or H2/Pd) Dimer Tertiary Amine (Over-alkylation Impurity) Product->Dimer + Aldehyde (If amine limiting)

Figure 1: Reaction pathway and competitive side-reaction (dimerization).

Critical Process Parameters

ParameterRecommendationScientific Rationale
Amine Stoichiometry 5.0 – 10.0 equivalents High excess of methylamine is the only effective kinetic barrier against the product reacting with unreacted aldehyde (dimerization).
Reducing Agent STAB (Lab) / H₂/Pd-C (Scale)STAB (

) is mild and does not reduce the amide or aldehyde prior to imine formation.
Solvent System MeOH/DCE (1:1) Pure DCE (standard for STAB) dissolves benzamides poorly. Methanol improves solubility but reacts slowly with STAB; a mixture balances solubility and reactivity.
pH Control Acetic Acid (1 eq) Catalyzes imine formation and buffers the reaction. STAB releases AcOH, making the system self-buffering after initiation.

Protocol A: The "Gold Standard" (STAB Method)

Best for: Gram-scale synthesis, high purity requirements, and parallel medicinal chemistry.

Reagents:

  • 3-Formylbenzamide (

    
    )
    
  • Methylamine (

    
     in THF or MeOH, 
    
    
    
    )
  • Sodium Triacetoxyborohydride (STAB) (

    
    )
    
  • Acetic Acid (glacial,

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) and Methanol (MeOH) mixture (

    
    ).
    

Step-by-Step Procedure:

  • Imine Formation (Pre-complexation):

    • In a dry round-bottom flask under

      
      , dissolve 3-formylbenzamide in the DCE/MeOH mixture (
      
      
      
      concentration relative to aldehyde).
    • Add Methylamine solution (

      
      ) in one portion.
      
    • Add Acetic Acid (

      
      ).
      
    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes .

    • Why? allowing the imine to form before adding the hydride source minimizes direct reduction of the aldehyde to the alcohol side-product.

  • Reduction:

    • Cool the mixture to

      
       in an ice bath.
      
    • Add STAB (

      
      ) portion-wise over 10 minutes. (Caution: Mild gas evolution).
      
    • Remove ice bath and stir at RT for 4–16 hours. Monitor by LC-MS or TLC (Eluent: 10% MeOH in DCM with 1%

      
      ).
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       until gas evolution ceases.
      
    • Extraction Strategy: The product is polar. Standard ether extraction will fail.

      • Evaporate volatiles (MeOH/THF) under reduced pressure.

      • Extract the aqueous residue with DCM/Isopropanol (3:1) (

        
        ).
        
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • If necessary, purify via flash chromatography using a gradient of DCM

      
       DCM:MeOH:
      
      
      
      (90:10:1).

Protocol B: Catalytic Hydrogenation (Scale-Up)

Best for: Multi-gram to Kilogram scale, avoiding boron waste.

Reagents:

  • 3-Formylbenzamide (

    
    )
    
  • Methylamine (

    
     in EtOH or MeOH, 
    
    
    
    )
  • Catalyst:

    
     Pd/C (
    
    
    
    loading relative to substrate)
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation:

    • Load the autoclave/Parr shaker with 3-formylbenzamide and Pd/C catalyst under an argon blanket.

    • Add Methanol and the Methylamine solution.[2]

  • Hydrogenation:

    • Purge the vessel with

      
       (
      
      
      
      ), then with
      
      
      (
      
      
      ).
    • Pressurize to 3–5 bar (45–75 psi) with

      
      .
      
    • Stir vigorously at RT for 12–24 hours.

    • Note: Heating (

      
      ) may promote amide hydrolysis or ring hydrogenation; maintain RT if possible.
      
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric when dry; keep wet).

    • Concentrate the filtrate to dryness.

    • Recrystallize the resulting solid from Ethanol/Ether if high purity is required.

Troubleshooting & Decision Logic

DecisionTree Start Start Synthesis Scale Scale of Reaction? Start->Scale LabScale < 5 Grams Scale->LabScale LargeScale > 10 Grams Scale->LargeScale Solubility Is Aldehyde Soluble in DCE? LabScale->Solubility MethodC Catalytic Hydrogenation (Pd/C, H2, MeOH) LargeScale->MethodC MethodA Use Standard STAB (DCE Solvent) Solubility->MethodA Yes MethodB Use Modified STAB (MeOH/DCE + Pre-form Imine) Solubility->MethodB No (Likely for Benzamides)

Figure 2: Workflow decision tree for selecting the optimal reductive amination method.

Analytical Characterization

Expected Data for 3-[(Methylamino)methyl]benzamide:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    7.85 (s, 1H), 7.78 (d, 1H), 7.45 (d, 1H), 7.38 (t, 1H), 3.72 (s, 2H, benzylic), 2.28 (s, 3H, methyl). Note: Amide protons usually appear broad around 7.9–8.1 ppm.
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[5]

  • Borch, R. F., et al. (1971).[4] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.

  • Pfizer Inc. (2008). "Polymorphs of a PARP Inhibitor." World Intellectual Property Organization, WO2008084261 (Describing analogous benzamide reductive aminations).

  • Common Organic Chemistry. (2023). "Reductive Amination with Sodium Triacetoxyborohydride (STAB)."

Sources

Recrystallization solvent systems for 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

This Application Note provides a rational design for the purification of 3-[(Methylamino)methyl]benzamide , a bifunctional intermediate often encountered in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and other benzamide-based therapeutics.[1]

The purification of this molecule presents a distinct physicochemical challenge:

  • The Benzamide Motif (-CONH₂): Confers high polarity and hydrogen-bonding capability, often leading to high lattice energy.[1]

  • The Secondary Amine (-CH₂NHCH₃): Introduces basicity and pH-dependent solubility.[1]

  • The Aromatic Core: Provides lipophilicity but is often overpowered by the two polar functional groups.[1]

Critical Insight: Due to the secondary amine's tendency to "oil out" or form low-melting hydrates in its free base form, salt formation (specifically Hydrochloride or Tosylate) is the recommended route for robust purification and long-term stability.[1] This guide details protocols for both the Free Base (for immediate use) and the HCl Salt (for storage/scaling).[1]

Part 2: Solvent System Selection Strategy

The following selection matrix is derived from dielectric constant matching and empirical data from structural analogs (e.g., 3-(aminomethyl)benzamide).

Table 1: Solubility Profile & Solvent Recommendations
FormSolvent SystemRoleMechanismSuitability
Free Base Toluene Single SolventTemp.[1] GradientHigh. Dissolves hot, crystallizes cold.[1] Avoids hydration.[1]
Free Base EtOAc / Heptane Solvent / Anti-solventPolarity ShiftMedium. Risk of oiling out if added too quickly.[1]
HCl Salt Isopropanol (IPA) Single SolventTemp.[1] GradientExcellent. Standard for amine hydrochlorides.[1]
HCl Salt Ethanol / MTBE Solvent / Anti-solventSolubility DropHigh. Good for maximizing yield from mother liquors.[1]
HCl Salt Methanol / MeCN Solvent / Anti-solventPolarity ShiftMedium. Use only if IPA fails; MeCN acts as a polar anti-solvent.[1]

Part 3: Experimental Protocols

Protocol A: Recrystallization of the Free Base

Best for: Immediate use in subsequent nucleophilic substitutions.[1]

Reagents:

  • Crude 3-[(Methylamino)methyl]benzamide

  • Toluene (HPLC Grade)[1]

  • Heptane (Optional anti-solvent)[1]

Procedure:

  • Dissolution: Charge the crude solid into a round-bottom flask. Add Toluene (5 mL/g) .

  • Heating: Heat the mixture to 85°C (near reflux). If the solid does not dissolve completely, add Toluene in 0.5 mL/g increments until a clear solution is obtained.[1]

    • Note: If a dark oily residue remains at the bottom, decant the clear supernatant into a clean, hot flask.[1] This residue is likely inorganic salts or polymeric impurities.[1]

  • Cooling (Nucleation): Remove the heat source and allow the flask to cool slowly to room temperature (20-25°C) with gentle stirring (50 RPM).

    • Critical Step: If the product begins to "oil out" (appear as droplets), reheat to redissolve and add a seed crystal.[1] Alternatively, add Heptane (1-2 mL/g) dropwise at 50°C to lower solubility gradually.[1]

  • Crystallization: Once at room temperature, cool further to 0-4°C in an ice bath for 2 hours.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold Toluene/Heptane (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Formation and Purification of the Hydrochloride Salt (Recommended)

Best for: Long-term storage, high purity (>99%), and GMP compliance.[1]

Reagents:

  • Crude Free Base[1]

  • Isopropanol (IPA)

  • HCl in Isopropanol (5-6 M) or Concentrated HCl (aq)[1]

Procedure:

  • Salt Formation: Dissolve the crude free base in Isopropanol (10 mL/g) at 40°C.

  • Acidification: Slowly add 1.1 equivalents of HCl (in IPA or aq) dropwise.

    • Observation: An immediate white precipitate indicates salt formation.[1]

    • Exotherm Control: Maintain temperature < 50°C during addition.[1][2]

  • Reflux: Heat the slurry to Reflux (~82°C) .

    • Scenario A: The solid dissolves completely.[1] Proceed to Step 4.

    • Scenario B: The solid remains.[1] Add Methanol dropwise (up to 10% v/v) until dissolved.[1]

  • Hot Filtration: Filter the hot solution through a sintered glass funnel to remove mechanical impurities.[1]

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed. Large, prismatic needles typically form.[1]

  • Finishing: Cool to 0°C for 4 hours. Filter and wash with cold Isopropanol followed by MTBE (to remove residual alcohol).[1]

  • Drying: Dry at 50°C under vacuum.

Part 4: Process Logic & Visualization

The following diagram illustrates the decision logic for selecting the optimal purification route based on the state of the crude material.

RecrystallizationLogic Start Crude 3-[(Methylamino)methyl]benzamide CheckState Determine State: Free Base or Salt? Start->CheckState FreeBase Free Base (Amine) CheckState->FreeBase Need Reactive Amine SaltForm Convert to HCl Salt (Recommended for Stability) CheckState->SaltForm Need Storage/Purity SolubilityTest Solubility Check: Soluble in Toluene @ 85°C? FreeBase->SolubilityTest TolueneSystem System A: Toluene (Temp Gradient) SolubilityTest->TolueneSystem Yes EtOAcSystem System B: EtOAc / Heptane SolubilityTest->EtOAcSystem No (Too Polar) IPASystem System C: Isopropanol Reflux SaltForm->IPASystem Standard Protocol EtOHSystem System D: Ethanol / MTBE IPASystem->EtOHSystem If Yield Low

Figure 1: Decision tree for solvent system selection based on the chemical form of the intermediate.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Solvent too polar; cooling too rapid.[1][3]Reheat mixture. Add seed crystals at cloud point.[1] Add 5% Methanol to the Toluene system to increase solubility of the oil phase.[1]
Low Yield Product too soluble in cold solvent.[1]Concentrate mother liquor to 50% volume and re-cool. Use MTBE as an anti-solvent wash instead of the crystallization solvent.[1]
Hygroscopicity Residual HCl or Amine salts.[1]Ensure the HCl salt is dried thoroughly (>12h). Store in a desiccator. If Free Base is sticky, convert to HCl salt immediately.[1]

References

  • BenchChem Technical Support. (2025).[1][4] Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.).[1][5] 3-[(methylamino)methyl]benzamide hydrochloride Product Information. Retrieved from [1]

  • Organic Syntheses. (1921).[1] Methylamine Hydrochloride Purification Protocols. Organic Syntheses, Coll. Vol. 1, p.347.[1] Retrieved from [1]

  • Justia Patents. (2015).[1] Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. (Patent discussing benzamide purification in Isopropanol). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: N-methyl-3-(methylaminomethyl)benzamide.[1][3][6] Retrieved from [1][6]

Sources

In vitro assay concentrations for 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of In Vitro Assay Concentrations for 3-[(Methylamino)methyl]benzamide

Part 1: Executive Summary & Mechanism of Action

3-[(Methylamino)methyl]benzamide is a structural analog of the classical PARP inhibitor 3-aminobenzamide (3-AB). It belongs to the benzamide class of inhibitors, which function by competing with NAD+ for the substrate-binding site on the catalytic domain of PARP enzymes (primarily PARP1 and PARP2).

Unlike third-generation PARP inhibitors (e.g., Olaparib, Talazoparib) which exhibit nanomolar potency and significant "PARP trapping" ability, benzamide derivatives are generally characterized as moderate-potency, competitive inhibitors . They are invaluable tools for dissecting the catalytic role of PARP in DNA repair (Base Excision Repair), cell necrosis (Parthanatos), and inflammatory signaling, often without the extreme cytotoxicity associated with trapping agents.

Key Applications:

  • Neuroprotection: Prevention of NAD+ depletion following excitotoxicity or oxidative stress.

  • Chemosensitization: Potentiating the cytotoxicity of alkylating agents (e.g., Temozolomide) in cancer models.

  • Mechanistic Studies: Distinguishing between PARP catalytic activity and physical DNA binding.

Part 2: Solubility & Stock Preparation

Benzamide derivatives with amine side chains often exhibit pH-dependent solubility. The hydrochloride (HCl) salt form is most common and enhances aqueous solubility.

Protocol: Stock Solution Preparation (100 mM)

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide). Benzamides are highly soluble in DMSO.

    • Alternative: Sterile Water or PBS (only if using the HCl salt). Note that the free base may precipitate in aqueous buffers at neutral pH.

  • Calculation:

    • Molecular Weight (Free Base): ~164.2 g/mol

    • Molecular Weight (HCl Salt): ~200.6 g/mol (Verify specific lot CoA).

    • Example: To prepare 1 mL of 100 mM stock (HCl salt), dissolve 20.06 mg in 1 mL of DMSO.

  • Storage: Aliquot into light-protective amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.

Part 3: In Vitro Enzymatic Assay (Cell-Free)

Objective: Determine the biochemical IC50 against purified PARP1 enzyme. Expected Potency Range: 1 µM – 50 µM (weaker than Olaparib, comparable to 3-AB).

Experimental Design: Use a colorimetric or chemiluminescent PARP inhibition kit (e.g., measuring biotinylated-NAD+ incorporation into histone substrates).

Concentration Gradient Strategy: Perform a 1:3 serial dilution to cover a broad dynamic range.

TubeConcentration (µM)Role
11000 µM (1 mM)High saturation (Max inhibition)
2333 µM
3111 µM
437 µMLikely Inflection Point
512.3 µM
64.1 µM
71.37 µM
80.45 µMLow end
90 (DMSO Only)Negative Control (100% Activity)
10Olaparib (1 µM)Positive Control (0% Activity)

Workflow Visualization (DOT):

PARP_Assay_Workflow Stock Stock Solution (100 mM DMSO) Dilution Serial Dilution (1:3 in Assay Buffer) Stock->Dilution Plate 96-Well Plate (Histone Coated) Dilution->Plate Transfer Inhibitor Reaction Add PARP Enzyme + NAD+ / Biotin-NAD+ Plate->Reaction Incubate Incubate (30-60 min @ RT) Reaction->Incubate Detection Add Strep-HRP + Substrate Incubate->Detection Readout Measure Absorbance (450 nm) Detection->Readout

Caption: Step-by-step workflow for determining the biochemical IC50 of 3-[(Methylamino)methyl]benzamide.

Part 4: Cell-Based Assays (Functional PARylation)

Challenge: Benzamides are less cell-permeable than modern inhibitors. Required Concentration: Typically 10x to 100x higher than cell-free IC50. Range to Test: 10 µM – 2 mM.

Protocol: Inhibition of H2O2-Induced PARylation

  • Cell Seeding: Seed HeLa or MCF-7 cells (0.5 x 10^6 cells/well) in 6-well plates. Allow to attach overnight.

  • Pre-treatment: Treat cells with 3-[(Methylamino)methyl]benzamide for 1 hour prior to damage induction.

    • Doses: 0 (Vehicle), 50 µM, 200 µM, 500 µM, 1 mM, 2 mM.

  • Damage Induction: Add Hydrogen Peroxide (H2O2) to a final concentration of 500 µM for 10 minutes . (This induces massive DNA strand breaks and rapid PARP activation).

  • Lysis: Immediately aspirate media and lyse cells in boiling SDS-PAGE buffer (to prevent post-lysis PAR degradation).

  • Western Blot:

    • Primary Antibody: Anti-Poly(ADP-ribose) (Clone 10H is standard).

    • Target: Look for a "smear" of PAR polymers >100 kDa.

    • Result: The inhibitor should dose-dependently reduce the density of the PAR smear.

Signaling Pathway Logic (DOT):

PARP_Pathway DNA_Damage DNA Damage (SSBs/DSBs) PARP1 PARP1 Activation DNA_Damage->PARP1 Binds PAR Poly(ADP-ribose) Chains PARP1->PAR Catalysis Necrosis NAD+ Depletion (Parthanatos) PARP1->Necrosis Hyper-activation NAD NAD+ NAD->PARP1 Substrate Inhibitor 3-[(Methylamino)methyl]benzamide Inhibitor->PARP1 Competes (Benzamide Pocket) Inhibitor->Necrosis Prevents Repair Recruitment of Repair Factors (XRCC1) PAR->Repair Signal

Caption: Mechanism of Action: The inhibitor competes with NAD+ to prevent PAR chain formation and downstream NAD+ depletion.

Part 5: Cytotoxicity & Potentiation (Chemosensitization)

Benzamides are often used to sensitize cells to alkylating agents rather than to kill cells alone.

Protocol: Clonogenic Survival Assay

  • Design: 2D Matrix (Inhibitor Dose vs. Alkylating Agent Dose).

  • Agent: Methyl methanesulfonate (MMS) or Temozolomide (TMZ).

  • Inhibitor Concentration: Fix the concentration of 3-[(Methylamino)methyl]benzamide at a non-toxic level (determined via MTT, likely 100 µM - 500 µM ) and vary the alkylating agent.

  • Readout: The presence of the benzamide should shift the IC50 of the alkylating agent to the left (Synergy).

Summary of Recommended Concentrations:

Assay TypeRecommended Starting RangePositive Control
Cell-Free (Enzyme) 0.1 µM – 100 µMOlaparib (10 nM)
Cellular (PARylation) 100 µM – 2 mM3-Aminobenzamide (5 mM)
Neuroprotection 50 µM – 500 µMBenzamide (100 µM)
Chemosensitization 100 µM – 1 mMVeliparib (10 µM)

References

  • Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Link

    • Foundational text on benzamide pharmacology and concentr
  • Cosi, C., et al. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain Research, 735(2), 343-348.[1] Link

    • Establishes in vivo and in vitro ranges for benzamide neuroprotection (0.09–0.64 mM).[2]

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775-777. Link

    • Original characterization of benzamide deriv
  • Santa Cruz Biotechnology. 3-[(Methylamino)methyl]benzamide hydrochloride Product Data Sheet. Source for compound identity and physical properties.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-[(Methylamino)methyl]benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced environment of drug discovery and development, the rapid synthesis of novel chemical entities is paramount.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or even days to mere minutes.[1][3] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, leading to uniform and rapid temperature elevation.[4][5] The advantages of MAOS extend beyond speed, often resulting in higher product yields, increased purity, and alignment with the principles of green chemistry by minimizing energy consumption and solvent use.[6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-[(methylamino)methyl]benzamide derivatives, a scaffold of interest in medicinal chemistry. We will delve into the underlying principles, provide a detailed experimental protocol, and discuss characterization and purification strategies.

The Synthetic Strategy: Amide Bond Formation via Acyl Chloride

The core of this synthesis is the formation of an amide bond, a fundamental linkage in a vast number of pharmaceutical compounds.[8] A robust and efficient method for amide synthesis involves the reaction of an acyl chloride with an amine.[2] For the synthesis of 3-[(methylamino)methyl]benzamide, a plausible and efficient route is the reaction of 3-(chloromethyl)benzoyl chloride with methylamine under microwave irradiation.

The choice of an acyl chloride as the starting material is strategic. The highly reactive acyl chloride group readily undergoes nucleophilic attack by the amine, facilitating a rapid reaction that is well-suited for microwave acceleration.[9] This approach is often superior to the direct coupling of a carboxylic acid and an amine, which can require harsh conditions or the use of coupling reagents that can complicate purification.[2]

Underlying Principles of Microwave-Assisted Amide Synthesis

The remarkable rate enhancements observed in microwave-assisted reactions are attributed to two primary effects:

  • Thermal Effects: Microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through friction. This leads to a rapid and uniform increase in temperature throughout the reaction volume, often reaching temperatures that are difficult to achieve with conventional heating methods in a controlled manner.[4][5]

  • Non-Thermal Effects (Specific Microwave Effects): While still a subject of some debate, there is evidence to suggest that microwaves can also have non-thermal effects that contribute to reaction acceleration. These may include increased molecular collisions and orientation effects that favor the transition state of the reaction.

For the amidation reaction, the polarity of the reactants and any solvent used plays a crucial role in the efficiency of microwave heating. The direct coupling of microwave energy with the reacting molecules ensures that the energy is utilized efficiently for the chemical transformation, minimizing energy loss to the surroundings.

Experimental Protocol: Microwave-Assisted Synthesis of 3-[(Methylamino)methyl]benzamide

This protocol outlines a general procedure for the synthesis of 3-[(methylamino)methyl]benzamide. Optimization may be required depending on the specific microwave reactor and scale of the reaction.

Materials and Reagents:

  • 3-(Chloromethyl)benzoyl chloride

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[9]

  • Triethylamine (or another suitable non-nucleophilic base)[9]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Dedicated microwave reactor for organic synthesis

  • Appropriate microwave reaction vials with caps and septa

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Workflow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Prepare Reagents & Solvents Vial Assemble Reaction Vial Reagents->Vial Microwave Microwave Irradiation Vial->Microwave Cooling Cooling Microwave->Cooling Quench Quench Reaction Cooling->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: Experimental workflow for the microwave-assisted synthesis of 3-[(methylamino)methyl]benzamide.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture:

    • In a dedicated microwave reaction vial equipped with a magnetic stir bar, dissolve methylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

    • Add triethylamine (1.5 equivalents) to the solution. This acts as a base to neutralize the HCl byproduct generated during the reaction.[9]

    • In a separate, dry flask, dissolve 3-(chloromethyl)benzoyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Slowly add the solution of 3-(chloromethyl)benzoyl chloride to the stirred methylamine solution at room temperature.

  • Microwave Irradiation:

    • Securely cap the reaction vial.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a constant power (e.g., 100-300 W) or set a target temperature (e.g., 100-150 °C) and time (e.g., 5-20 minutes). These parameters should be optimized for the specific instrument and scale.[10][11]

    • Monitor the reaction progress by TLC or LC-MS if the instrument allows for in-situ sampling.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[9]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Data Presentation: Expected vs. Actual Parameters

The following table provides a template for recording and comparing expected and optimized reaction parameters.

ParameterExpected RangeOptimized Value
Microwave Power100 - 300 WTo be determined
Temperature100 - 150 °CTo be determined
Reaction Time5 - 20 minTo be determined
SolventDCM, THFTo be determined
BaseTriethylamineTriethylamine
Yield> 80%To be determined

Purification and Characterization

Purification:

The crude product can be purified using flash column chromatography on silica gel.[12] A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. The polarity of the eluent can be further increased by adding a small percentage of methanol or triethylamine to improve the elution of polar amide products and minimize tailing on the column.[13] Recrystallization from a suitable solvent system can also be an effective purification method for crystalline products.[12]

Characterization:

The structure and purity of the synthesized 3-[(methylamino)methyl]benzamide derivative should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[14] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amide protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the target compound.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide carbonyl (C=O) and N-H stretching vibrations.[15]

Causality Behind Experimental Choices

  • Solvent Selection: Anhydrous aprotic solvents are chosen to prevent the hydrolysis of the highly reactive acyl chloride starting material.[9] The polarity of the solvent also influences the efficiency of microwave heating.

  • Base: A non-nucleophilic base like triethylamine is used to scavenge the HCl produced during the reaction. This prevents the protonation and deactivation of the methylamine nucleophile, thus driving the reaction to completion.[9]

  • Microwave Parameters: The power, temperature, and time are critical parameters that need to be optimized to achieve a high yield of the desired product while minimizing the formation of byproducts. Over-irradiation can lead to decomposition.

Self-Validating System: Ensuring Protocol Trustworthiness

The reliability of this protocol is ensured through in-process monitoring and final product characterization.

Process Control Diagram:

process_control cluster_input Input cluster_process Process cluster_monitoring In-Process Monitoring cluster_output Output cluster_validation Validation Reagents High-Purity Reagents Synthesis Microwave Synthesis Reagents->Synthesis Parameters Optimized Microwave Parameters Parameters->Synthesis TLC_LCMS TLC/LC-MS Monitoring Synthesis->TLC_LCMS Crude Crude Product TLC_LCMS->Crude Purification Purification Crude->Purification Characterization Spectroscopic Characterization Purification->Characterization Purity Purity Assessment Characterization->Purity

Caption: A self-validating system for the synthesis protocol, from input to final product validation.

  • In-Process Monitoring: Regular monitoring of the reaction by TLC or LC-MS allows for real-time assessment of the consumption of starting materials and the formation of the product. This helps in determining the optimal reaction time and preventing over-irradiation.

  • Comprehensive Characterization: Thorough characterization of the final product by NMR, MS, and IR confirms its identity and ensures that the desired transformation has occurred.

  • Purity Assessment: The purity of the final compound should be determined, for instance, by HPLC or by the absence of impurity signals in the NMR spectra.

Conclusion

The microwave-assisted synthesis of 3-[(methylamino)methyl]benzamide derivatives offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods. By leveraging the principles of microwave heating, researchers can significantly accelerate the synthesis of these valuable scaffolds, thereby expediting the drug discovery and development process. The protocol provided herein, grounded in established chemical principles and supported by the literature, serves as a robust starting point for the synthesis and further exploration of this important class of compounds.

References

  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]

  • Chakraborty, S., & Patel, B. K. (2007). Microwave-assisted clean synthesis of amides via aza-wittig reaction under solvent-free condition. Journal of the Brazilian Chemical Society, 18(5), 947-952.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Patneedi, C. B., & Gudapati, S. (2015). Microwave mediated synthesis in pharmaceutical chemistry. Rasayan Journal of Chemistry, 8(2), 176-185.
  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Scientific Research in Science and Technology, 7(3), 10-17.
  • Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [Link]

  • G, S., & R, S. (2011). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 9(2), 549-560.
  • Organic Syntheses. (n.d.). Microwave-Assisted Organic Synthesis. Retrieved from [Link]

  • Lindsley, C. W., et al. (2006). General Microwave-assisted Procedures for the Expedient Synthesis of Substituted Heterocycles.
  • Supporting Inform
  • Singh, V., & Kaur, P. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 35-43.
  • Li, Y., Wang, Y., & Wang, J. Y. (2007). Microwave-promoted conversion of heterocyclic amines to corresponding amides under solvent-free conditions. Chinese Chemical Letters, 18(4), 406-408.
  • Calvo-Flores, F. G., & Monteagudo-Cascales, J. A. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(19), 6529.
  • Chawla, A., & Sharma, A. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave Assisted Organic Synthesis. Retrieved from [Link]

  • Sharma, R., & Kumar, R. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1033-1080.
  • ResearchGate. (2021). Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2005). Microwave-assisted aromatic nucleophilic substitution reaction of chloronitrobenzenes with amines in ionic liquids. Indian Journal of Chemistry - Section B, 44B, 2145-2149.
  • YouTube. (2023, December 16). Best column for amine purification. Retrieved from [Link]

  • Sciforum. (n.d.). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(Methylamino)methyl]benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot low yields, and optimize reaction conditions. We will explore the primary synthetic routes and provide in-depth, mechanistically-grounded solutions to frequently encountered issues.

Overview of Synthetic Strategies

The synthesis of 3-[(Methylamino)methyl]benzamide can be approached through several reliable pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity profile. The three most common strategies are:

  • Reductive Amination: A direct, one-pot reaction between 3-formylbenzamide and methylamine in the presence of a selective reducing agent.

  • Nucleophilic Substitution: A two-step process involving the preparation of an activated benzylic intermediate, such as 3-(chloromethyl)benzamide, followed by substitution with methylamine.

  • Eschweiler-Clarke Methylation: The methylation of a primary amine precursor, 3-(aminomethyl)benzamide, using formic acid and formaldehyde.

The following diagram illustrates these primary synthetic pathways.

G cluster_start Common Starting Materials cluster_product Target Molecule cluster_routes Synthetic Routes 3-Formylbenzamide 3-Formylbenzamide ReductiveAmination Reductive Amination (with Methylamine) 3-Formylbenzamide->ReductiveAmination 3-(Aminomethyl)benzamide 3-(Aminomethyl)benzamide EschweilerClarke Eschweiler-Clarke Reaction 3-(Aminomethyl)benzamide->EschweilerClarke 3-Methylbenzoic Acid 3-Methylbenzoic Acid Intermediate 3-(Chloromethyl)benzamide 3-Methylbenzoic Acid->Intermediate Radical Halogenation Product 3-[(Methylamino)methyl]benzamide ReductiveAmination->Product EschweilerClarke->Product SubstitutionRoute Nucleophilic Substitution (with Methylamine) SubstitutionRoute->Product Intermediate->SubstitutionRoute

Caption: Primary synthetic routes to 3-[(Methylamino)methyl]benzamide.

Troubleshooting Guide: Question & Answer Format

This section directly addresses common issues that can lead to diminished yields.

Route 1: Reductive Amination

Q1: My reductive amination of 3-formylbenzamide with methylamine is resulting in a low yield and a complex mixture of products. What are the likely causes?

A1: Low yields in reductive amination are typically traced to three main issues: inefficient imine formation, competing side reactions, and improper choice of reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced.[1]

  • Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine to form a hemiaminal, followed by dehydration to an imine, is a critical equilibrium-driven step. Ensure anhydrous conditions as excess water can shift the equilibrium away from the imine. Using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can improve imine concentration.

  • Competing Aldehyde Reduction: A common side reaction is the direct reduction of the starting aldehyde (3-formylbenzamide) to the corresponding alcohol (3-(hydroxymethyl)benzamide).[2] This occurs if the reducing agent is too reactive and non-selective, or if it is introduced before sufficient imine has formed.

  • Over-alkylation: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine, 3-{[benzyl(methyl)amino]methyl}benzamide, though this is less common with bulky substrates. More likely is the formation of 3-[(dimethylamino)methyl]benzamide if the methylamine source can lead to multiple alkylations.

To improve your yield, consider the following:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3][4] It is mild enough to not significantly reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion). Sodium cyanoborohydride (NaBH₃CN) is also effective but requires pH control and generates toxic cyanide waste.[1][4]

  • Optimize Reaction Sequence: For problematic substrates, a two-step, one-pot procedure is recommended. First, stir the aldehyde and methylamine together in a suitable solvent (like 1,2-dichloroethane or methanol) for 1-2 hours to allow for imine formation. Only then, add the reducing agent.[5]

  • Control Stoichiometry: Use a slight excess of methylamine (1.2-1.5 equivalents) to push the imine formation equilibrium forward.

The diagram below illustrates the key reaction pathways and potential pitfalls.

G Aldehyde 3-Formylbenzamide Iminium Iminium Ion [Ar-CH=N⁺H-CH₃] Aldehyde->Iminium + CH₃NH₂ - H₂O (Equilibrium) Alcohol Side Product 3-(Hydroxymethyl)benzamide Aldehyde->Alcohol Direct Reduction (Undesired) Methylamine CH₃NH₂ Product Desired Product 3-[(Methylamino)methyl]benzamide Iminium->Product Reduction (Desired Pathway) TertiaryAmine Side Product Over-alkylation Product->TertiaryAmine + Aldehyde, then Reduction (Undesired) ReducingAgent Reducing Agent ReducingAgent->Aldehyde ReducingAgent->Iminium

Caption: Reductive amination mechanism and common side reactions.

Q2: I am observing a significant amount of unreacted 3-formylbenzamide even after a long reaction time. How can I improve conversion?

A2: Poor conversion points to issues with either imine formation or the activity of your reducing agent.

  • Check Reagent Quality: Ensure your methylamine solution is at the correct concentration and your aldehyde is pure. Aldehydes can oxidize to carboxylic acids on storage, which will not react. Verify the quality of your reducing agent; hydrides like NaBH(OAc)₃ can decompose if stored improperly.

  • Solvent Choice: The reaction is typically run in chlorinated solvents like 1,2-dichloroethane (DCE) or alcohols like methanol.[3] If using an alcohol, be aware that it can react with the aldehyde to form a hemiacetal, which may slow down imine formation.

  • Catalysis: Adding a catalytic amount of acetic acid (typically 5 mol%) can accelerate imine formation by protonating the carbonyl oxygen, making it more electrophilic.[3]

Route 2: Nucleophilic Substitution

Q1: The reaction between 3-(chloromethyl)benzamide and methylamine is slow, and my yield is low. How can I improve this substitution reaction?

A1: This is a standard Sₙ2 reaction. Low yields are often due to reaction conditions or competing elimination reactions.

  • Solvent: Use a polar aprotic solvent like DMF or acetonitrile to dissolve the reactants and promote the Sₙ2 mechanism.

  • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate. However, excessive heat may promote side reactions.

  • Base: The reaction generates HCl as a byproduct, which will protonate the methylamine nucleophile, rendering it inactive. You must use at least two equivalents of methylamine: one to act as the nucleophile and one to act as a base to neutralize the HCl. Alternatively, use one equivalent of methylamine and one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6]

  • Concentration: Ensure the concentration of methylamine is high. Using a concentrated solution of methylamine in a solvent like THF or ethanol is often effective. A large excess of methylamine (3-5 equivalents) can also drive the reaction to completion.[7]

Route 3: Eschweiler-Clarke Methylation

Q1: I am attempting to methylate 3-(aminomethyl)benzamide via the Eschweiler-Clarke reaction, but I am recovering mostly starting material. What is the issue?

A1: The Eschweiler-Clarke reaction is generally robust but requires specific conditions to proceed efficiently.[8] It involves the formation of an imine with formaldehyde, which is then reduced by formic acid.[9]

  • Reagent Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid. A typical ratio is 1 equivalent of the primary amine to 2.5 equivalents of formaldehyde and 2.5 equivalents of formic acid for N,N-dimethylation. For mono-N-methylation to a secondary amine, careful control is needed, but the reaction strongly favors the formation of the tertiary amine.[8] To synthesize a secondary amine like our target, this route is less ideal than reductive amination but can be achieved by using a limited amount of formaldehyde (around 1.1 equivalents).

  • Temperature: The reaction requires heat. Typically, the mixture is heated to reflux (around 100 °C) for several hours. The decomposition of formic acid to provide the hydride for reduction is temperature-dependent.[10]

  • Irreversibility: The reaction is driven forward by the formation of gaseous carbon dioxide, which escapes the reaction mixture, making the reduction step irreversible.[8] Ensure your reaction setup allows for the safe venting of CO₂.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally considered the best?

A: For both yield and operational simplicity, Reductive Amination using 3-formylbenzamide and a selective reducing agent like sodium triacetoxyborohydride is often the preferred method. It is a one-pot reaction with high selectivity and generally produces cleaner product profiles than the other routes.[3][4]

Parameter Reductive Amination Nucleophilic Substitution Eschweiler-Clarke
Starting Material 3-Formylbenzamide3-(Chloromethyl)benzamide3-(Aminomethyl)benzamide
Key Reagents Methylamine, NaBH(OAc)₃Methylamine, BaseFormaldehyde, Formic Acid
Pros High selectivity, One-pot, Mild conditionsGood for scale-upInexpensive reagents
Cons Cost of reducing agentMulti-step precursor prep, ByproductsHigh temps, Over-methylation risk
Typical Yield 75-95%60-85%50-80% (for mono-methylation)

Q: How do I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most effective tool. Use a mobile phase that gives good separation between your starting material, intermediate (if any), and product. A common system is Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) with a small amount of triethylamine (0.5%) to prevent the basic amine product from streaking on the silica plate. Visualize with a UV lamp (254 nm) and a potassium permanganate stain.

Q: My final product is an oil/gummy solid and is difficult to purify. What are your recommendations?

A: The product, 3-[(Methylamino)methyl]benzamide, is a basic compound. Purification can be achieved through several methods:

  • Acid-Base Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous base (like 1 M Na₂CO₃) to remove any acidic impurities. Then, extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer (e.g., with 2 M NaOH) to a pH > 10 and extract your purified free-base product back into an organic solvent.[11][12]

  • Crystallization: The hydrochloride salt of the product is often a stable, crystalline solid. After purifying via acid-base extraction, you can isolate the product as its HCl salt by bubbling HCl gas through a solution of the free base in a solvent like ether or isopropanol, or by adding a solution of HCl in dioxane. The resulting solid can be recrystallized.

  • Column Chromatography: If impurities are very similar in polarity, silica gel chromatography is necessary. As mentioned, add ~0.5-1% triethylamine to your eluent to ensure a sharp, well-defined product band.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of 3-Formylbenzamide

This protocol is optimized for high selectivity and yield.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-formylbenzamide (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add a solution of methylamine (1.5 eq, e.g., 2.0 M in THF) to the stirred suspension.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the consumption of the aldehyde by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material/imine intermediate.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified as described in the FAQ section.

References

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • SparkNotes. (n.d.). Reduction of Amides and Nitriles to Amines. Retrieved from [Link]

  • Chandrasekaran, S. (Ed.). (2012).
  • Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
  • Le-Men, J., & Le-Men-Olivier, L. (1983). The Mass Spectrometry of Indole Alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 21, pp. 1-69). Academic Press.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (2023, October 26). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3149-3154.
  • Wang, C., et al. (2023).
  • Firouzabadi, H., & Mohammadpour-Baltork, I. (1992). Efficient Transformation of Nitrile into Amide under Mild Condition.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)benzamide. Retrieved from [Link]

  • Organic Chemistry Explained. (2025, October 13). Eschweiler-Clarke reaction. YouTube. Retrieved from [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015).
  • Popovski, E. (2007). Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. Chemistry.
  • Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link]

  • Asymmetric Synthesis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Nucleophilic Substitution. Retrieved from [Link]

Sources

Troubleshooting solubility issues of 3-[(Methylamino)methyl]benzamide in aqueous buffers

[1]

Executive Summary & Chemical Profile

3-[(Methylamino)methyl]benzamide is a bifunctional small molecule often used as a fragment in drug discovery (e.g., PARP inhibitor development) or as a synthetic intermediate.[1][2][3] Its solubility behavior is dictated by the interplay between its neutral benzamide core and the basic secondary amine tail.[1]

Key Physicochemical Parameters:

Parameter Value (Approx.) Implication for Solubility
Molecular Weight ~164.2 g/mol Low MW facilitates dissolution, but crystal packing can impede it.[1][2][3][4]
pKa (Amine) ~9.3 - 9.6 Critical: The molecule is basic.[1][2][3][4] It is positively charged (protonated) at acidic/neutral pH and neutral at basic pH.[1][2][3][4]
pKa (Amide) > 14 The amide group does not ionize in physiological ranges; it remains neutral.[1][2][3][4]

| LogP | ~0.5 - 0.8 | Moderately hydrophilic, but the neutral form can still precipitate in high-salt buffers.[1][2][3][4] |

The Core Problem: Users frequently encounter precipitation when attempting to dissolve the Free Base form directly into neutral buffers (PBS, pH 7.[3][4]4) or when diluting high-concentration DMSO stocks into culture media.[1][2][3][4]

Interactive Troubleshooting Decision Tree

Before proceeding with a protocol, identify your specific bottleneck using the logic flow below.

Solubility_WorkflowStartStart: What form do you have?SaltHCl / Salt FormStart->SaltFreeBaseFree Base (Solid)Start->FreeBaseDirectAqDissolve directly inWater or PBSSalt->DirectAqDMSORouteDissolve in pure DMSO(Make 10-100 mM Stock)FreeBase->DMSORoutePreferredAcidRouteIn-situ Salt Formation:Add 1.0 eq HClFreeBase->AcidRouteAlternativeCheckSolIs it soluble?DirectAq->CheckSolSuccessProceed to ExperimentCheckSol->SuccessYesFailCloudy / Precipitate?CheckSol->FailNoDilutionDilute into Buffer/MediaDMSORoute->DilutionAcidRoute->DirectAqCrashOutPrecipitation upon dilution?Dilution->CrashOutCrashOut->SuccessNo (Clear)StepwiseUse Stepwise Dilution(Intermediate Step)CrashOut->StepwiseYes (Cloudy)

Figure 1: Decision matrix for solubilizing 3-[(Methylamino)methyl]benzamide based on solid form and experimental intent.

Detailed Troubleshooting Guides

Issue 1: "The solid powder won't dissolve in PBS."[1][2][3]

Diagnosis: You are likely using the Free Base form.[1][2][3][4] While the amine is theoretically protonated at pH 7.4 (making it soluble), the kinetics of dissolving a solid, crystalline free base into a high-salt buffer (like PBS) are poor.[3] The "Salting Out" effect from PBS reduces the solubility of organic molecules.[1][2]

Solution: The "Acid-First" Protocol If you cannot use DMSO, you must convert the free base to a salt in situ.[2][3]

  • Weigh the target amount of Free Base.[1][2][3]

  • Calculate the molar amount of substance.[1][2][3]

  • Add 0.95 - 1.0 equivalents of 1M Hydrochloric Acid (HCl) or Acetic Acid.[1][2][3]

    • Why? This protonates the secondary amine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ), drastically increasing water solubility.[1][3][4]
      
  • Vortex until clear.

  • Dilute to final volume with water or low-salt buffer.

  • Verify pH: Ensure the addition of acid didn't drop the final buffer pH too low for your biological assay. Adjust with dilute NaOH if necessary, but stay below pH 8.5 to prevent re-precipitation.[1][2][3]

Issue 2: "My DMSO stock crashes out when I add it to cell media."

Diagnosis: This is the "Solvent Shock" phenomenon.[1][2][3][4] When a 100 mM DMSO stock is dropped directly into aqueous media, the local concentration of the compound momentarily exceeds its solubility limit before it can disperse.[1][3] The hydrophobic benzamide core aggregates, forming micro-crystals that may not re-dissolve.[1][2][3]

Solution: The Stepwise Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step.[1][2]

StepSourceSolventDilution FactorFinal Conc.[1][2][3][4]State
1 Solid Powder100% DMSO-50 mMClear Solution
2 50 mM StockPBS or Media1:105 mMCritical Step
3 5 mM IntermediateMedia1:50100 µMFinal Assay

Note: If Step 2 precipitates, use a 50% DMSO/50% Water mix for the intermediate step.[3]

Issue 3: "The solution turns cloudy after freezing and thawing."

Diagnosis:

  • Hygroscopicity: DMSO absorbs water from the air.[1][2][3][4] At -20°C, "wet" DMSO has different solubility properties than dry DMSO.[1][2][3][4]

  • Crystal Nucleation: Low temperatures promote crystal nucleation.[1][2][3][4]

Solution:

  • Aliquot immediately: Never store the main stock bottle at -20°C if you plan to access it frequently. Make single-use aliquots (e.g., 20 µL).

  • Sonication: If an aliquot is cloudy upon thawing, warm it to 37°C and sonicate for 5 minutes. If it does not clear, the compound may have degraded or formed a stable hydrate; discard and prepare fresh.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution? A: No. Benzamides can undergo hydrolysis (cleavage of the amide bond) at high temperatures and pressures, especially in acidic or basic conditions.[3][4] Always use 0.22 µm syringe filtration (PES or PVDF membranes) for sterilization.[1][2][3]

Q: What is the maximum solubility in DMSO? A: Typically, benzamide derivatives with low molecular weight are soluble up to 100 mM in anhydrous DMSO [1].[2][3][4] However, for long-term stability, we recommend storing stocks at 10 mM to 50 mM to prevent concentration-dependent aggregation.[1][2][3][4]

Q: Why does the pH of my buffer change when I add the compound? A: If you are using the HCl Salt form, it is acidic.[2][3][4] Adding a high concentration (e.g., 1 mM) of the salt to a weak buffer (like 10 mM HEPES) will lower the pH.[3]

  • Fix: Use a stronger buffer (e.g., 50 mM HEPES or PBS) or re-adjust pH after addition.[1][2][3]

Q: Is this compound light-sensitive? A: Benzamides generally have good photostability compared to polyaromatics, but standard practice dictates storing stock solutions in amber vials or wrapped in foil to prevent any potential UV-induced oxidation of the amine [2].[1][2][3][4]

References

  • BenchChem. Solubility of Benzamide Derivatives in Organic Solvents. Retrieved from BenchChem Database.[1][2][3][4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1645, 3-Aminobenzamide (Structural Analog).[1][2][3][4] Retrieved February 18, 2026.[1][2][3][4] [1][2]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3][4] Wiley-Interscience.[1][2][3][4] (Standard text on pKa and solubility profiling).

  • Cold Spring Harbor Protocols. Buffer Preparation and Handling.[1][2][4]

Optimizing HPLC retention times for 3-[(Methylamino)methyl]benzamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case File: 3-[(Methylamino)methyl]benzamide Classification: Polar Basic Compound Primary Challenges: Low retention (C18), Peak Tailing (Silanol activity)[1]

Core Chemical Analysis

To optimize retention, you must first understand the "personality" of your molecule in solution.

  • The Molecule: 3-[(Methylamino)methyl]benzamide contains two distinct functional groups:

    • Benzamide moiety: Neutral and moderately hydrophobic.[1]

    • Secondary Amine (N-methylbenzylamine motif): Highly basic (pKa ≈ 9.5).[1]

  • The Conflict: At standard HPLC pH (pH 2–3), the secondary amine is fully protonated (

    
    ). This creates two problems:
    
    • Repulsion: The positive charge makes the molecule highly hydrophilic, causing it to elute near the void volume (

      
      ) on standard C18 columns.
      
    • Adsorption: The cation interacts strongly with residual silanols (

      
      ) on the silica surface, leading to severe peak tailing.[2]
      

Troubleshooting Guide: Retention & Peak Shape

Issue A: "My peak elutes too fast (near void volume)."

Diagnosis: The protonated amine is too polar for the hydrophobic C18 stationary phase. Solution Protocol:

ApproachMethodologyWhy it works
1. Ion-Pairing (Recommended) Add 5–10 mM Sodium Octanesulfonate to the aqueous mobile phase.[1] Maintain acidic pH (2.5–3.0) with phosphate buffer.The sulfonate anion (

) forms a neutral, hydrophobic complex with the protonated amine (

), allowing the C18 chain to retain it.
2. High pH Strategy Use a Hybrid Silica Column (e.g., Waters XBridge, Agilent Gemini). Adjust pH to 10.5–11.0 using Ammonium Hydroxide.At pH > pKa (9.5), the amine becomes neutral (

). The molecule becomes hydrophobic and retains naturally on C18 without ion-pairing agents.[1]
3. HILIC Mode Switch to a Bare Silica or Amide column.[1] Mobile Phase: 90% ACN / 10% Ammonium Acetate (pH 5).[1]Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar cations by partitioning them into a water-rich layer on the silica surface.[1]
Issue B: "My peak is tailing (Asymmetry > 1.5)."

Diagnosis: Secondary silanol interactions.[1][2][3][4][5][6] The positive charge on your analyte is sticking to the negative charge of the silica backbone. Solution Protocol:

  • Increase Buffer Strength: Raise buffer concentration to 25–50 mM . The increased salt ions compete with your analyte for silanol sites, "shielding" the silica.

  • Add a Silanol Blocker: Add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA is a sacrificial base that saturates active silanols before your analyte can bind.[1]

  • Switch Column: Move to a "Base-Deactivated" (BDS) or highly end-capped column designed for basic compounds.[1]

Visualizing the Mechanism

The following diagram illustrates the competition between the desired hydrophobic retention and the undesired silanol interaction.

SilanolEffect cluster_column Stationary Phase Surface Analyte Analyte (Protonated Amine) C18 C18 Ligand (Desired Retention) Analyte->C18 Weak Interaction (Too Polar) Silanol Residual Silanol (Si-O⁻) (Peak Tailing) Analyte->Silanol Strong Ionic Bond (Causes Tailing) IonPair Ion-Pair Reagent (Octanesulfonate) IonPair->Analyte Neutralizes Charge IonPair->C18 Increases Retention

Caption: Figure 1. Mechanism of peak tailing (red path) vs. Ion-Pairing correction (yellow/green path).

Standardized Experimental Protocol

Objective: Optimize retention time (


) and symmetry (

) for 3-[(Methylamino)methyl]benzamide.
Reagents
  • Buffer: 20 mM Potassium Phosphate (pH 3.0).

  • Ion-Pair Reagent: Sodium 1-Octanesulfonate (IPC-8).[1]

  • Organic Modifier: Acetonitrile (HPLC Grade).[1]

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 5 µm).[1][3]

Step-by-Step Workflow
  • Preparation of Mobile Phase A (Buffer + IPC):

    • Dissolve phosphate salts to achieve 20 mM concentration in water.[1]

    • Add Sodium 1-Octanesulfonate to reach a concentration of 5 mM .[1]

    • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (

      
      ).[1]
      
    • Note: Filter through 0.45 µm membrane.[1] Do NOT adjust pH after adding organic solvent.[1]

  • System Equilibration:

    • Flush column with 50:50 ACN:Water for 20 mins.

    • Switch to Mobile Phase A (90%) / Acetonitrile (10%).[1]

    • Equilibrate for at least 20 column volumes (approx. 45 mins at 1 mL/min). Ion-pairing reagents require longer equilibration times to saturate the stationary phase.

  • Gradient Run:

    • Time 0: 10% B (Acetonitrile)[1]

    • Time 15: 60% B[1]

    • Flow Rate: 1.0 mL/min[1][3][7][8]

    • Temp: 30°C (Control temperature strictly; IPC is temperature sensitive).

  • Evaluation:

    • If

      
       min: Increase IPC concentration to 10 mM or lower %B at start.
      
    • If Tailing > 1.2: Increase Phosphate buffer concentration to 50 mM.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) instead of Octanesulfonate? A: Yes. TFA (0.05% - 0.1%) acts as a weak ion-pairing agent and suppresses silanols.[1] However, Octanesulfonate is a stronger ion-pairing agent and will provide significantly more retention if the peak is eluting in the void volume. TFA is better if you only need to fix minor tailing.[1]

Q: Why is my baseline drifting downwards? A: If you are using UV detection at low wavelengths (<210 nm), the absorbance of the ion-pairing reagent or acetate buffers can change during the gradient.

  • Fix: Use a reference wavelength (e.g., 360 nm) or ensure Mobile Phase A and B have matched absorbance by adding the buffer/IPC to the organic line as well (though this risks precipitation—check solubility first).

Q: I want to use Mass Spectrometry (LC-MS). Can I use this method? A: NO. Sodium Octanesulfonate and Phosphate buffers are non-volatile and will ruin your MS source.[1]

  • LC-MS Alternative: Use 0.1% Formic Acid (pH ~2.[1]7) with a HILIC column or a High pH compatible C18 with Ammonium Bicarbonate (pH 10) .[1]

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Silanol Interactions. Retrieved from

  • Chromatography Online (LCGC). (2018).[1] Do You Really Know Your Stationary-Phase Chemistry? Silanol Effects.[1][2][3] Retrieved from

  • Sigma-Aldrich. (2025).[1] HPLC Troubleshooting Guide: Decreasing Retention Times & Peak Tailing. Retrieved from

  • Thermo Fisher Scientific. (2024).[1] Methods Development Using Ion-Pair Chromatography.[1] Retrieved from [1]

  • Phenomenex. (2024).[1][4][9] HPLC Troubleshooting Guide: Peak Tailing and Basic Compounds. Retrieved from

Sources

Technical Support Center: Stabilizing 3-[(Methylamino)methyl]benzamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: T-AMINE-HYGRO-001 Subject: Resolution of Hygroscopicity and Deliquescence in Secondary Amine Benzamide Salts Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

You are likely encountering severe hygroscopicity with the hydrochloride (HCl) salt of 3-[(Methylamino)methyl]benzamide. This is a known physicochemical bottleneck for secondary benzylamines. The high charge density of the chloride ion, combined with the conformational flexibility of the (methylamino)methyl chain, often results in crystal lattices with high lattice energy but poor packing efficiency, leading to the formation of channel hydrates or amorphous regions that act as "moisture sponges."

This guide provides a root-cause analysis and a validated workflow to stabilize your solid form, moving beyond simple desiccation to fundamental crystal engineering.

Module 1: Diagnostic & Characterization

The Problem: Before changing the salt, you must confirm if the hygroscopicity is intrinsic to the salt form or extrinsic (due to disorder).

Step 1: The Amorphous Trap

Amorphous solids absorb water orders of magnitude faster than crystalline ones. If your isolation process involves rapid precipitation (e.g., adding anti-solvent too quickly) or lyophilization, you may have created an amorphous zwitterion or salt.

Protocol: Crystallinity Validation

  • PXRD (Powder X-Ray Diffraction): Run a scan from 2-40° 2

    
    .
    
    • Result A (Sharp Peaks): Material is crystalline. The hygroscopicity is intrinsic to this salt form. -> Go to Module 2.

    • Result B (Halo/Broad Hump): Material is amorphous/disordered. -> Go to Module 3.

  • PLM (Polarized Light Microscopy):

    • Check for birefringence (glowing crystals under cross-polarizers). Lack of birefringence confirms amorphous content.

Step 2: Quantifying the Risk (DVS)

Do not rely on "leaving it on the bench." Use Dynamic Vapor Sorption (DVS).[1][2]

  • Critical Parameter: Determine the Critical Relative Humidity (CRH) . This is the RH% where the mass uptake shoots up vertically (deliquescence point).

  • Target: You need a salt with a CRH > 60% at 25°C for standard handling.

Module 2: The Salt Selection Matrix

If the HCl salt is crystalline but still hygroscopic (e.g., forming a dihydrate that deliquesces), you must switch the counter-ion.

The "Hofmeister" Approach to Anion Selection

For a secondary amine like 3-[(Methylamino)methyl]benzamide, we select anions to increase lipophilicity and hydrogen bond networking.

Counter-Ion ClassRecommendationTechnical RationaleRisk Profile
Hydrochloride (Cl⁻) AVOID Small radius, high charge density. Often forms hygroscopic channel hydrates in benzylamines.High (Deliquescence)
Sulfate (SO₄²⁻) High Potential Divalent anion can bridge two protonated amine molecules, tightening the lattice.Moderate (Polymorphism)
Fumarate Recommended Trans-geometry creates strong H-bond networks. Often non-hygroscopic.Low
Succinate Recommended Saturated analog of fumarate. Good for solubility/stability balance.Low
Maleate CAUTION Cis-isomer of fumarate.High Chemical Risk: Secondary amines can undergo Michael Addition across the double bond of maleic acid, degrading your API.
Tosylate/Besylate Last Resort Large lipophilic anions exclude water well.Genotoxicity Risk: Formation of sulfonate esters if alcohols are used in processing.
Workflow: Salt Screening Decision Tree

SaltSelection Start Start: HCl Salt is Hygroscopic CheckAmorphous Check Crystallinity (PXRD) Start->CheckAmorphous IsAmorphous Result: Amorphous/Disordered CheckAmorphous->IsAmorphous IsCrystalline Result: Highly Crystalline CheckAmorphous->IsCrystalline Recrystallize Optimize Crystallization (Slow cooling, seeding) IsAmorphous->Recrystallize SelectAnion Select New Counter-Ion IsCrystalline->SelectAnion Recrystallize->CheckAmorphous Re-test OptionA Option A: Fumarate/Succinate (H-Bond Network) SelectAnion->OptionA OptionB Option B: Sulfate/Phosphate (Lattice Tying) SelectAnion->OptionB OptionC Option C: Tosylate (Lipophilicity) SelectAnion->OptionC FinalForm Target: Non-Hygroscopic Crystalline Salt OptionA->FinalForm OptionB->FinalForm SafetyCheck Safety Check: Avoid Methanol/Ethanol with Sulfonates Avoid Maleic Acid (Michael Addition) OptionC->SafetyCheck SafetyCheck->FinalForm

Figure 1: Decision logic for resolving hygroscopicity issues. Note the critical divergence between physical form errors (amorphous) and intrinsic chemical limitations (wrong salt).

Module 3: Experimental Protocols

Protocol A: The "Slow-Switch" Crystallization

Use this to prepare the Fumarate or Succinate salt.

  • Free Basing: Dissolve your current HCl salt in water. Adjust pH to >10 using NaOH. Extract the free base into Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). Do not use DCM if possible, as it can be hard to remove.

  • Drying: Dry the organic layer over MgSO₄. Filter.

  • Acid Addition:

    • Dissolve 1.05 equivalents of Fumaric Acid in hot 2-Propanol (IPA).

    • Add the acid solution dropwise to the free base solution at 50°C.

  • Cooling Ramp:

    • Hold at 50°C for 30 mins.

    • Cool to 20°C at a rate of 10°C/hour. (Fast cooling traps solvent and creates amorphous defects).

  • Isolation: Filter and wash with cold IPA.

  • Drying: Vacuum oven at 45°C. Crucial: Bleed in dry nitrogen, not ambient air.

Protocol B: Removing Residual Solvent (Desolvation)

Sometimes "hygroscopicity" is actually the lattice trying to replace a volatile solvent (like methanol) with water.

  • Run TGA (Thermogravimetric Analysis).[1]

  • If you see weight loss before 100°C that matches a solvent boiling point, you have a solvate.

  • Fix: Slurry the material in a non-solvating solvent (e.g., Heptane or MTBE) for 24 hours to collapse the solvate structure into a dense anhydrate.

Frequently Asked Questions (FAQ)

Q1: Can I just add silica gel to the bottle? A: For storage, yes. For process, no. If the Critical Relative Humidity (CRH) of your salt is below 40%, it will pull moisture from the air during weighing and dispensing, leading to variable dosing in your experiments. You must engineer the material to be stable at ambient RH (approx 50-60%).

Q2: Why is the HCl salt turning into an oil? A: This is deliquescence . The salt has dissolved in the water it absorbed from the air. This usually happens because the lattice energy is too low to resist hydration. The 3-[(Methylamino)methyl] group is very flexible; flexible molecules struggle to pack tightly with small ions like chloride. Switching to a larger, rigid counter-ion (like Fumarate) acts like a "pillar" in the crystal, preventing collapse.

Q3: I used Maleic acid and my purity dropped. Why? A: You likely triggered a Michael Addition . The secondary amine in your molecule can attack the double bond in maleic acid.

  • Mechanism:[3] R₂NH + HOOC-CH=CH-COOH → R₂N-CH(COOH)-CH₂-COOH.

  • Solution: Use Succinic acid (no double bond) or Fumaric acid (less reactive due to trans-sterics, but still requires validation).

Q4: My salt is crystalline but still gains 2% weight. Is this acceptable? A: Yes, provided the weight gain is reversible (hysteresis loop closes) and it does not deliquesce. A gain of <2% at 90% RH is often classified as "slightly hygroscopic" and is acceptable for development if packaging is controlled.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and pKa matching).

  • Newman, A., & Reutzel-Edens, S. (2020). Physical Characterization of Hygroscopicity in Pharmaceutical Solids. In Journal of Pharmaceutical Sciences. (Methodology for DVS and distinguishing adsorption from hydrate formation).

  • Elder, D. P., et al. (2010). Geometric Analysis of Pharmaceutical Salts: Reducing Hygroscopicity. (Discusses how anion size impacts lattice packing and moisture resistance).

  • Kumar, L., et al. (2012). Salt Selection in Drug Development: A Review. (Overview of the regulatory and physical advantages of specific anions like fumarate/succinate over HCl).

Sources

Stability of 3-[(Methylamino)methyl]benzamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(Methylamino)methyl]benzamide Stability

Executive Summary & Compound Profile

Compound Identity: 3-[(Methylamino)methyl]benzamide Chemical Class: Benzamide derivative with a secondary benzylic amine side chain.[1][2] Primary Application: Poly(ADP-ribose) polymerase (PARP) inhibition; DNA repair mechanistic studies.[1][2]

The Support Center Directive: This guide addresses the physicochemical and biological stability of 3-[(Methylamino)methyl]benzamide in mammalian cell culture environments. Unlike simple small molecules, this compound presents a "Janus-faced" stability profile: it is chemically resistant to hydrolysis but biologically vulnerable to enzymatic oxidation in serum-supplemented media.[1]

Key Technical Alert:

Warning: The secondary amine moiety (-CH2-NH-CH3) is a potential substrate for Serum Amine Oxidases (SAO) found in Fetal Bovine Serum (FBS).[1] This interaction can generate hydrogen peroxide (H₂O₂), leading to false-positive cytotoxicity (artifacts) that researchers often mistake for drug potency or instability.[1][2]

Module 1: Chemical Stability (The "Before" Phase)

Stock Solution Preparation

The stability of the compound begins with proper solubilization. The molecule contains a basic secondary amine (pKa ~9.0–9.[2]5) and a neutral amide.[2]

Troubleshooting Guide: Solubility & Precipitation

IssueProbable CauseTechnical Solution
Precipitation in PBS/Media pH Shock.[1] The compound is a weak base.[2][3] In high pH buffers (pH > 8.5), it deprotonates and becomes less soluble.[2]Protocol: Dissolve stock in DMSO (up to 100 mM). Dilute into media slowly with vortexing. Ensure media pH is ≤7.4 to maintain the protonated (soluble) cationic state.[2]
Crystals after Freeze-Thaw DMSO hygroscopicity.[1][2] Water absorbed from air lowers solubility.[1][2]Protocol: Aliquot stocks immediately. Use single-use vials. Store at -20°C or -80°C. Do not re-freeze more than once.
Yellowing of Stock Oxidation of the secondary amine.[4][5]Protocol: Store under inert gas (Nitrogen/Argon) if possible. Protect from light.[1][2][3] Discard if yellowing is visible.[1][2]

Module 2: In-Media Stability (The "During" Phase)[1]

This section details the fate of the molecule once introduced to the cell culture well.[6]

Mechanism of Instability: The Serum Factor

While the benzamide core is resistant to hydrolysis at pH 7.4 (Half-life > 100 days), the side chain is the vulnerability.

Diagram 1: The Fate of 3-[(Methylamino)methyl]benzamide in Culture This flowchart illustrates the competing pathways between cellular uptake (desired) and extracellular degradation (undesired).

StabilityPathways cluster_Serum Serum (FBS) Interactions Compound 3-[(Methylamino)methyl]benzamide (In Media) Uptake Cellular Uptake (Target Engagement) Compound->Uptake Passive Diffusion (pH dependent) Binding Albumin Binding (Reduces Free Drug) Compound->Binding Equilibrium Enzyme Serum Amine Oxidase (Bovine Specific) Compound->Enzyme Oxidative Deamination Hydrolysis Amide Hydrolysis (Negligible at pH 7.4) Compound->Hydrolysis Very Slow Artifact H2O2 Generation (False Toxicity) Enzyme->Artifact By-product

Caption: Figure 1.[1] Kinetic pathways in serum-supplemented media.[1] Note the critical "Red Path" where serum enzymes convert the drug into toxic by-products.

Critical FAQ: Serum Interaction

Q: My cells are dying rapidly (within 2-4 hours) after treatment. Is the drug toxic? A: Likely not.[1][2] This is often an artifact .[1][2]

  • Mechanism: Bovine serum contains high levels of amine oxidases (unlike human serum).[1][2] These enzymes attack the methylamino group, releasing formaldehyde and Hydrogen Peroxide (H₂O₂).[2] The H₂O₂ kills the cells, not the drug.

  • Validation Experiment: Co-incubate with Catalase (100 U/mL) or Aminoguanidine (1 mM).[1][2] If toxicity disappears, it was an artifact of the media, not the drug's mechanism.[2]

Q: Can I use heat-inactivated FBS? A: Yes, but heat inactivation (56°C for 30 min) primarily targets complement proteins.[1][2] It may reduce but not fully eliminate amine oxidase activity.[1][2] Switching to Human Serum or Chemically Defined Media (CDM) is the gold standard for stability.[1]

Module 3: Troubleshooting & Analytical Protocols

Diagnostic Workflow

Use this logic tree to diagnose "instability" claims.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Issue: Loss of Potency or Unexpected Toxicity CheckTime Timeframe of Issue? Start->CheckTime Rapid < 6 Hours (Rapid Toxicity) CheckTime->Rapid Slow > 24 Hours (Loss of Potency) CheckTime->Slow TestSerum Test: Swap FBS for Human Serum or Add Catalase Rapid->TestSerum TestPrecip Test: Check Media pH & Microscopy for Crystals Slow->TestPrecip ResultTox Toxicity Gone? Cause: SAO Enzyme Artifact TestSerum->ResultTox ResultPotency Potency Restored? Cause: pH drift or Protein Binding TestPrecip->ResultPotency

Caption: Figure 2. Step-by-step diagnostic workflow for distinguishing chemical instability from biological artifacts.

Standard Operating Procedure (SOP): Stability Verification

If you suspect the molecule is degrading, perform this LC-MS validation.

1. Preparation:

  • Prepare media: DMEM + 10% FBS (Condition A) and DMEM Serum-Free (Condition B).[1]

  • Spike compound to 10 µM.[1][2]

2. Incubation:

  • Incubate at 37°C, 5% CO₂.

  • Timepoints: 0h, 4h, 12h, 24h.[2]

3. Extraction (The "Crash" Method):

  • Take 100 µL media aliquot.[1][2]

  • Add 300 µL ice-cold Acetonitrile (contains internal standard).

  • Vortex 30 sec; Centrifuge 10,000 x g for 10 min (4°C).

  • Collect supernatant.[1][2]

4. Analysis:

  • Run on LC-MS/MS (C18 column).[1][2]

  • Success Criteria: If Area Under Curve (AUC) decreases >20% in Condition A but stable in Condition B, the instability is enzymatic .[2] If unstable in both, it is chemical (likely oxidation or hydrolysis).[2]

References & Authoritative Grounding

  • Benzamide Hydrolysis Kinetics:

    • Source: ResearchGate / J. Org.[1][2] Chem.

    • Finding: Benzamides hydrolyze very slowly at pH 7.4 (Half-life > 300 days).[1][2] Instability is rarely due to amide cleavage in neutral media.[1][2]

    • Link:

  • Amine Oxidase Artifacts in Cell Culture:

    • Source: Sigma-Aldrich Technical Library.[1][2]

    • Finding: Oxidative stress in cell culture is often mediated by serum enzymes attacking amine-containing drugs, generating H₂O₂.[1][2]

    • Link:[1]

  • Stability of Amines in Media:

    • Source: Thermo Fisher Scientific.[1][2]

    • Finding: Amine-containing components (like PABA) can react with glucose or degrade if not protected from oxidation.[1][2][3]

    • Link:

  • Chemical Properties:

    • Source: PubChem / NIH.[1][2]

    • Finding: 3-amino-N-methylbenzamide properties (Analogous structure for pKa/LogP reference).

    • Link:[1]

Sources

Temperature sensitivity and thermal stability of 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Hub for 3-[(Methylamino)methyl]benzamide . It is designed to troubleshoot thermal stability issues, optimize storage protocols, and validate experimental integrity for drug development workflows.[1]

CAS: 127201-42-7 (Free Base) | Format: Hydrochloride Salt (Typical) Support Level: Tier 3 (Senior Application Scientist)

Module 1: Critical Thermal & Physical Profile

Immediate reference data for experimental planning.[1]

ParameterSpecification / BehaviorTechnical Note
Physical State White to off-white solid (Powder)Hygroscopic in salt form.
Storage Class +2°C to +8°C (Refrigerate) CRITICAL: unlike simple benzamide (RT stable), this compound requires cold storage to prevent amine oxidation and moisture uptake.[1]
Transport Cold Chain (Blue Ice)Short-term ambient transit is acceptable only if sealed under inert gas.
Thermal Stability Sensitive > 40°C (in solution)Avoid prolonged heating.[1] The benzylic amine is prone to oxidative degradation at elevated temperatures.
Solubility Water, DMSO, MethanolDissolution is endothermic; gentle warming (37°C) is permitted for <10 mins.[1]
Melting Point Not standard; often decomposesDo not use MP as the sole purity indicator. Salt forms often decompose before melting.

Module 2: Stability Mechanisms & Degradation Pathways

Understanding why the compound degrades is essential for preventing it. The molecule contains two sensitive functional handles: a primary amide and a secondary benzylic amine.[1]

Visualization: Thermal & Oxidative Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (moisture/heat driven) and Oxidative Deamination (air/light driven).[1]

DegradationPathways Compound 3-[(Methylamino)methyl]benzamide (Active API/Intermediate) Hydrolysis Hydrolysis (High Humidity / Acidic pH) Compound->Hydrolysis + H2O, Heat Oxidation Oxidative Deamination (Air Exposure / UV Light) Compound->Oxidation + O2, Light BenzoicAcid Degradant A: 3-[(Methylamino)methyl]benzoic acid (Loss of Amide) Hydrolysis->BenzoicAcid - NH3 Aldehyde Degradant B: 3-Formylbenzamide (Loss of Amine) Oxidation->Aldehyde via Imine intermediate

Figure 1: Primary degradation pathways.[1] The benzylic amine (right branch) is particularly sensitive to oxidation, leading to aldehyde formation, while the amide (left branch) hydrolyzes under wet/acidic conditions.[1]

Module 3: Troubleshooting & FAQs

Direct solutions to common experimental anomalies.

Q1: The powder has turned into a sticky gum or yellow oil. Is it usable?

Diagnosis: Deliquescence. The hydrochloride salt is highly hygroscopic. If the septum was left punctured or the cap loose, it has absorbed atmospheric water.[1]

  • Risk: Hydrolysis of the amide bond is likely already accelerating due to the acidic micro-environment created by the dissolved HCl salt.[1]

  • Action: Discard. Do not attempt to dry it down; the chemical integrity is compromised. For future aliquots, store under Argon/Nitrogen.[1]

Q2: I see a "ghost peak" at RRT 0.85 in my HPLC trace. What is it?

Diagnosis: Oxidative Degradant (Imine/Aldehyde). If you dissolved the sample in DMSO and left it at room temperature for >24 hours, the benzylic amine has likely oxidized.[1]

  • Mechanism: Benzylic amines are electron-rich and prone to auto-oxidation.

  • Solution: Prepare analytical standards fresh immediately before injection. Keep autosampler temperature at 4°C.

Q3: Can I heat the solution to 60°C to speed up dissolution?

Verdict: NO.

  • Reasoning: While the amide bond is relatively robust, the combination of heat and the acidic nature of the HCl salt can trigger autocatalytic hydrolysis .[1]

  • Protocol: Sonicate at room temperature for 5 minutes. If heat is absolutely necessary, do not exceed 37°C (water bath) and limit exposure to <10 minutes.[1]

Q4: Why does the Certificate of Analysis (CoA) recommend "Cold Chain" when other benzamides are RT stable?

Insight: The (Methylamino)methyl group is the differentiator. Simple benzamides lack the reactive secondary amine side chain. This specific side chain lowers the energy barrier for oxidation and increases hygroscopicity, necessitating stricter thermal control (2-8°C) compared to its more stable analogs.[1]

Module 4: Analytical Validation Protocol

How to prove your compound is still valid.

Recommended HPLC Conditions

To separate the parent compound from its degradants (Benzoic acid derivative and Aldehyde), use a buffered mobile phase to control the ionization of the amine.[1]

ParameterSettingReason
Column C18 (e.g., Agilent Zorbax SB-C18)Standard reverse phase retention.
Mobile Phase A Water + 0.1% TFA (or Formic Acid)Acidic pH keeps the amine protonated (improved peak shape).[1]
Mobile Phase B Acetonitrile-
Gradient 5% B to 95% B over 15 minElutes polar hydrolytic degradants early.
Detection UV @ 230 nmCaptures the benzamide chromophore.
Troubleshooting Decision Tree

Use this logic flow to determine if your batch is salvageable.

TroubleshootingTree Start Visual Inspection of 3-[(Methylamino)methyl]benzamide State Is it a free-flowing powder? Start->State Color Is it white/off-white? State->Color Yes Discard DISCARD BATCH (Irreversible Degradation) State->Discard No (Sticky/Gum) Dissolve Dissolve in DMSO (Run HPLC) Color->Dissolve Yes Color->Discard No (Yellow/Brown) PurityCheck Purity > 95%? Dissolve->PurityCheck Check Purity Use PROCEED WITH ASSAY (Store remaining at 4°C) PurityCheck->Discard No PurityCheck->Use Yes

Figure 2: Quality Control Decision Tree. "Yellowing" indicates advanced oxidation; "Gumming" indicates moisture hydrolysis.[1]

References

  • PubChem. 3-Amino-N-methylbenzamide (Analog Comparison & Chemical Properties). National Library of Medicine. Available at: [Link][1]

  • Organic Chemistry Portal. Stability of Benzylamines and Protecting Groups. Available at: [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Binding Affinity of 3-[(Methylamino)methyl]benzamide and its Para-Isomer for PARP-1

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, understanding the nuances of structure-activity relationships (SAR) is paramount. The seemingly subtle shift of a functional group on a small molecule can dramatically alter its binding affinity for a biological target, thereby influencing its efficacy and potential as a therapeutic agent. This guide provides an in-depth comparison of the binding affinity of 3-[(Methylamino)methyl]benzamide and its para-isomer, 4-[(Methylamino)methyl]benzamide, with a focus on their potential interaction with Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.

The Central Role of PARP-1 and the Benzamide Pharmacophore

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2]

The benzamide moiety is a well-established pharmacophore found in numerous clinically approved PARP inhibitors.[3][4] These inhibitors function by mimicking the nicotinamide portion of the natural substrate, NAD+, and competitively binding to the nicotinamide-binding pocket of the PARP-1 catalytic domain.[5][6] Key interactions that anchor the benzamide core within this pocket include hydrogen bonds with the backbone amide of Glycine and the side chain hydroxyl of a Serine residue.[5][7]

Structural Comparison: The Significance of Meta vs. Para Substitution

The positioning of the [(methylamino)methyl] substituent on the benzamide ring—at the meta (3-position) versus the para (4-position)—is predicted to have a significant impact on the binding affinity for PARP-1.

Based on extensive SAR studies of benzamide-based PARP inhibitors, it is generally observed that para-substitution is more favorable for potent PARP-1 inhibition than meta-substitution .[8] The rationale for this lies in the geometry of the nicotinamide-binding pocket and the desired orientation of the inhibitor for optimal interaction.

  • 4-[(Methylamino)methyl]benzamide (Para-Isomer): The para-position allows the [(methylamino)methyl] side chain to extend out of the primary nicotinamide-binding pocket and potentially form additional favorable interactions with solvent or nearby residues, without disrupting the crucial hydrogen bonds formed by the benzamide's carboxamide group. This orientation aligns well with the binding modes of many potent, clinically used PARP inhibitors.

  • 3-[(Methylamino)methyl]benzamide (Meta-Isomer): A substituent at the meta-position may be sterically hindered or forced into an unfavorable conformation within the confines of the active site. This could potentially weaken the critical hydrogen bonding interactions of the carboxamide group with the protein backbone, leading to a lower binding affinity.

The following diagram illustrates the logical relationship between substituent position and its likely impact on binding affinity.

SAR_Logic cluster_isomers Isomeric Scaffolds cluster_binding Interaction with PARP-1 Active Site cluster_affinity Predicted Binding Affinity Para_Isomer 4-[(Methylamino)methyl]benzamide Favorable_Orientation Optimal Orientation for H-Bonding Para_Isomer->Favorable_Orientation Allows for extension from pocket Meta_Isomer 3-[(Methylamino)methyl]benzamide Potential_Hindrance Potential Steric Hindrance Meta_Isomer->Potential_Hindrance May disrupt key interactions Higher_Affinity Higher Binding Affinity (Lower Kd/Ki) Favorable_Orientation->Higher_Affinity Lower_Affinity Lower Binding Affinity (Higher Kd/Ki) Potential_Hindrance->Lower_Affinity

Caption: General workflow for experimental binding affinity determination.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte flowed over the surface. [9][10][11][12][13] Causality Behind Experimental Choices: In this setup, the larger molecule (PARP-1) is typically immobilized to maximize the change in refractive index upon binding of the smaller molecule (benzamide isomer), thereby enhancing the signal.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • PARP-1 Immobilization:

    • Inject a solution of purified PARP-1 (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-10000 RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without protein immobilization, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of 3-[(Methylamino)methyl]benzamide and 4-[(Methylamino)methyl]benzamide in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least two orders of magnitude around the expected Kd.

    • Inject each concentration of the analyte over both the PARP-1 and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [14][15][16][17][18] Causality Behind Experimental Choices: Placing the protein in the sample cell and the ligand in the syringe is the standard configuration for determining the binding affinity of a small molecule to a larger protein.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified PARP-1 and dissolve the benzamide isomers in the same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Accurately determine the concentrations of the protein and the small molecules.

  • ITC Experiment Setup:

    • Load the PARP-1 solution (e.g., 10-20 µM) into the sample cell.

    • Load the benzamide isomer solution (e.g., 100-200 µM, typically 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka.

Protocol 3: Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. [8][19][20] Causality Behind Experimental Choices: A competition assay is necessary here as the benzamide isomers are not fluorescent. A known fluorescent PARP-1 inhibitor is displaced by the non-fluorescent test compounds, allowing for the determination of their binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Select a suitable fluorescently labeled PARP-1 inhibitor (fluorescent probe) with a known Kd.

    • Prepare solutions of PARP-1, the fluorescent probe, and serial dilutions of the 3- and 4-[(Methylamino)methyl]benzamide isomers in an appropriate assay buffer.

  • Assay Setup:

    • In a microplate, add a fixed concentration of PARP-1 and the fluorescent probe. The concentration of the probe should be at or below its Kd for PARP-1, and the protein concentration should be set to achieve a significant polarization window.

    • Add the serial dilutions of the benzamide isomers to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe] / Kd,probe) where [Probe] is the concentration of the fluorescent probe and Kd,probe is its dissociation constant. [21][22][23][24][25]

Conclusion and Implications

The principles of medicinal chemistry and the established SAR for benzamide-based PARP-1 inhibitors strongly suggest that 4-[(Methylamino)methyl]benzamide will exhibit a higher binding affinity for PARP-1 compared to its meta-isomer, 3-[(Methylamino)methyl]benzamide. This predicted difference is attributed to the more favorable orientation of the para-substituent, which avoids steric clashes and allows for optimal anchoring of the benzamide pharmacophore within the nicotinamide-binding pocket.

The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis. By meticulously executing these assays, researchers can obtain high-quality, quantitative data to precisely compare the binding affinities of these two isomers. Such data is invaluable for guiding the design of more potent and selective PARP-1 inhibitors, ultimately contributing to the development of next-generation therapeutics.

References

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Taylor & Francis Online. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Equation: Competitive inhibition. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • How can you calculate the K_i for a competitive inhibition? brainly.com. [Link]

  • Structural Implications for Selective Targeting of PARPs. Frontiers in Oncology. [Link]

  • Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. PMC. [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Edinburgh Instruments. [Link]

  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. [Link]

  • Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Catalyzing Innovation - Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. Moodle@Units. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. [Link]

  • Overview of binding pocket for NAD + in the catalytic domain of PARP1.... ResearchGate. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Taylor & Francis Online. [Link]

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. PMC. [Link]

  • Major structural interactions of known PARP inhibitors with the NAD +... ResearchGate. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. ACS Publications. [Link]

  • A quick method for the determination of inhibition constants. PMC. [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. [Link]

  • Protein Small Molecule Biomolecular Interactions A Retrospective. XanTec. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • X-Ray co-crystal structure of veliparib with PARP-1.[10] ResearchGate. [Link] 30.T[8][26][19]riazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. ACS Publications. [Link]

  • PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. MDPI. [Link]

  • The taming of PARP1 and its impact on NAD + metabolism. PMC. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • Chemical structures of PARP inhibitors including the PARP drug... ResearchGate. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Profiling of 3-[(Methylamino)methyl]benzamide

[1][2]

Executive Summary

3-[(Methylamino)methyl]benzamide (C₉H₁₂N₂O, MW 164.[1][2]09) presents a unique analytical challenge due to its dual-nitrogen architecture—containing both a basic secondary amine and a neutral primary amide.[1][2] This guide compares its fragmentation behavior against positional isomers (Ortho-substituted) and evaluates Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) modalities.[1][2]

Key Insight: The meta-substitution pattern of this compound prevents the "ortho-effect" cyclization common in benzamides, making the absence of specific water/ammonia loss pathways a primary diagnostic tool.

Chemical Profile & Ionization Physics

To interpret the MS/MS spectrum, one must first understand the protonation dynamics in Electrospray Ionization (ESI).

  • Protonation Site: The secondary amine (methylaminomethyl group) has a pKa ~9.5, making it the thermodynamic site of protonation [M+H]⁺ (m/z 165.10).[2] The amide nitrogen is significantly less basic.[2]

  • Charge Retention: Upon fragmentation, the positive charge is often retained on the fragment containing the most basic nitrogen (the amine side chain) or stabilized via resonance (acylium ions).

PropertyValueNotes
Monoisotopic Mass 164.0950 DaBase for high-res calculations.[1][2]
Precursor Ion [M+H]⁺ 165.1022 m/zDominant species in ESI(+).[1][2]
Frag. Mechanism Charge-Remote & InductiveDriven by the benzylic amine.[1][2]
Comparative Analysis: Fragmentation Modalities

This section compares how different activation methods reveal distinct structural features.

Comparison A: CID (Trap/Quadrupole) vs. HCD (Orbitrap)
FeatureCID (Resonance Activation) HCD (Beam-Type)
Energy Regime Low/Slow heatingHigh/Fast heating
Dominant Pathway Amide Cleavage: Preferential loss of NH₃ from the amide group to form acylium ions.[1][2]Side-Chain Obliteration: High energy shatters the aliphatic side chain, yielding low-mass immonium ions.[1][2]
Key Diagnostic Ion m/z 148.07 ([M+H]⁺ - NH₃)m/z 44.05 (CH₃-NH⁺=CH₂)
Application Confirming the benzamide core.[1][2]Confirming the N-methyl side chain.
Comparison B: Isomeric Differentiation (Meta vs. Ortho)

The most critical analytical task is distinguishing the 3-isomer (Meta) from the 2-isomer (Ortho).[1][2]

  • The Ortho-Effect (2-isomer): In 2-[(Methylamino)methyl]benzamide, the spatial proximity of the amide oxygen and the benzylic amine allows for a nucleophilic attack, often resulting in the loss of H₂O (18 Da) or rapid cyclization to a phthalimidine-like cation.[1]

  • The Meta-Stability (3-isomer): The rigid benzene ring prevents this interaction in 3-[(Methylamino)methyl]benzamide.[1][2] Consequently, the [M+H - H₂O]⁺ peak is significantly suppressed or absent compared to the ortho isomer.

Detailed Fragmentation Pathways

The following diagram illustrates the mechanistic dissociation of the [M+H]⁺ ion (m/z 165.10).

FragmentationPathwayPrecursorPrecursor [M+H]+m/z 165.10(Protonated Amine)Ion148Acylium Ionm/z 148.07[M+H - NH3]+Precursor->Ion148Loss of NH3(Amide cleavage)Ion134Benzamide Cationm/z 134.06[M+H - CH3NH2]+Precursor->Ion134Loss of CH3NH2(Benzylic cleavage)Ion44Immonium Ionm/z 44.05[CH3-NH=CH2]+Precursor->Ion44HCD Fragmentation(Side chain)Ion120Phenyl Cationm/z 120.08[M+H - NH3 - CO]+Ion148->Ion120- CO (28 Da)Ion105Benzoyl Cationm/z 105.03[C7H5O]+Ion134->Ion105- CO / Rearrangement

Figure 1: Mechanistic fragmentation pathway of 3-[(Methylamino)methyl]benzamide.[1][2] Blue arrows indicate primary dissociation events observed in CID.

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce these patterns, use the following self-validating protocol.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or 100 ng/mL for LC injection.

  • Validation Check: Ensure pH < 4 to guarantee full protonation of the secondary amine.[2]

Step 2: LC-MS Conditions

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes. (The polar amine will elute early; expect RT ~1.5 - 2.0 min).[1][2]

Step 3: MS Source Parameters (ESI+) [1][2]

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) is recommended to capture both the labile amide loss (low energy) and the stable benzoyl core (high energy).[2]

Diagnostic Ion Table

Use this table to validate your spectral data.

m/z (Calc)Ion IdentityFormulaOrigin/MechanismRelative Intensity (Est.)
165.1022 [M+H]⁺C₉H₁₃N₂O⁺Parent Ion100% (if soft ionization)
148.0757 [M+H - NH₃]⁺C₉H₁₀NO⁺Loss of ammonia from primary amide.[1][2]High (CID)
134.0600 [M+H - CH₃NH₂]⁺C₈H₈NO⁺Loss of methylamine side chain.[1][2]Medium
105.0335 [C₇H₅O]⁺C₇H₅O⁺Benzoyl cation (stable aromatic core).[1][2]High (High CE)
77.0386 [C₆H₅]⁺C₆H₅⁺Phenyl cation (breakdown of benzoyl).[2]Low
44.0495 [CH₂=NHCH₃]⁺C₂H₆N⁺Immonium ion from side chain.[1][2]High (HCD only)
References
  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text for amide/amine fragmentation rules).

  • Thermo Fisher Scientific. (2020).[1][2] Differentiation of Isomers using High Resolution Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Fragmentation of Benzamide Derivatives. Link

  • Holčapek, M., et al. (2010).[1][2] Structural analysis of isomeric benzamides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

Technical Validation Guide: Purity Assessment of 3-[(Methylamino)methyl]benzamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, self-validating framework for determining the absolute purity of 3-[(Methylamino)methyl]benzamide (C₉H₁₂N₂O) using Elemental Analysis (CHN/O combustion), while objectively comparing its efficacy against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).

Core Insight: While HPLC is the industry standard for impurity profiling (identifying structural analogs), it frequently yields false positives for bulk purity because it cannot detect non-chromophoric contaminants such as water, inorganic salts, or trapped synthesis solvents. For a polar, basic molecule like 3-[(Methylamino)methyl]benzamide, Elemental Analysis (EA) serves as the critical "gatekeeper" method to validate salt stoichiometry and solvation state before biological screening.

Molecule Profile & Analytical Challenges

Target Analyte: 3-[(Methylamino)methyl]benzamide Molecular Formula: C₉H₁₂N₂O Molecular Weight: 164.21 g/mol (Free Base)

Physicochemical Challenges[1]
  • Hygroscopicity: The molecule contains both a secondary amine and a primary amide. This combination creates a high propensity for hydrogen bonding with atmospheric moisture. A "wet" sample will artificially depress Carbon and Nitrogen percentages, leading to a false failure in purity specification.

  • Salt Formation: This compound is often isolated as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. EA is the primary method to distinguish between a mono-salt, di-salt, or free base, which HPLC cannot do effectively.

  • CO₂ Absorption: The secondary amine can react with atmospheric CO₂ to form carbamates, slightly altering Carbon values over time if not stored under inert gas.

Comparative Analysis: EA vs. HPLC vs. qNMR[2]

FeatureElemental Analysis (EA) HPLC (UV-Vis) Quantitative NMR (qNMR)
Primary Output Absolute mass fraction (%C, %H, %N)Relative Area % (UV response)Absolute molar purity
Detection Scope Total composition (includes water/salts)Only UV-active (chromophoric) compoundsProton-containing compounds
Blind Spots Cannot identify structure of impuritiesMisses water, salts (NaCl), solvents (DCM)Misses inorganic salts; lower sensitivity
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Precision

(Industry Standard)
High precision, variable accuracy

(Standard),

(Optimized)
Best For Salt stoichiometry & Solvation check Trace organic impurity profiling Reference Standard Certification
Decision Logic: When to Use Which Method

The diagram below illustrates the logical workflow for selecting the appropriate validation tool during the drug development lifecycle.

ValidationLogic Start Sample Synthesis Complete (3-[(Methylamino)methyl]benzamide) CheckStage Development Stage? Start->CheckStage ReactionMon Reaction Monitoring CheckStage->ReactionMon Early FinalRelease Final Lot Release / Bio-Assay CheckStage->FinalRelease Late HPLC HPLC (UV-Vis) Goal: Check for side-products ReactionMon->HPLC EA_Decision Check Salt/Solvent Content FinalRelease->EA_Decision EA Elemental Analysis (CHN) Goal: Confirm Bulk Purity & Salt Form EA_Decision->EA Standard Protocol qNMR qNMR Goal: Absolute Purity (if precious sample) EA_Decision->qNMR Sample < 5mg Result Release for Screening EA->Result Pass (+/- 0.4%)

Figure 1: Analytical Decision Matrix. Use HPLC for process tracking, but EA/qNMR for final absolute purity confirmation.

Experimental Protocol: Self-Validating EA Workflow

To ensure scientific integrity, this protocol includes a "System Suitability" step using a standard (Acetanilide) to validate the instrument before running the target amine.

Equipment & Reagents[3][4][5]
  • Instrument: CHNS/O Elemental Analyzer (e.g., PerkinElmer 2400 Series or Thermo FlashSmart).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.999% purity).

  • Standard: Acetanilide (analytical grade).

  • Drying Agent: Phosphorus Pentoxide (

    
    ) or vacuum oven.
    
Step-by-Step Methodology
Phase 1: Sample Pre-treatment (Critical)

Because 3-[(Methylamino)methyl]benzamide is hygroscopic, "as-is" analysis will likely fail.

  • Place 50 mg of the sample in a vacuum drying pistol or oven.

  • Dry at 40–50°C under high vacuum (< 5 mbar) for 12–24 hours.

    • Note: Do not exceed 60°C to avoid potential degradation or sublimation of the free base.

  • Store in a desiccator over

    
     until the moment of weighing.
    
Phase 2: System Suitability Test (SST)

Before analyzing the sample, run Acetanilide to verify the combustion tube status.

  • Weigh 2.0 ± 0.1 mg of Acetanilide into a tin capsule.

  • Run the CHN cycle.

  • Pass Criteria: Experimental values must be within

    
     of theoretical (C: 71.09%, H: 6.71%, N: 10.36%).
    
Phase 3: Sample Analysis
  • Using a micro-balance (readability 0.001 mg), weigh 2.0–2.5 mg of the dried 3-[(Methylamino)methyl]benzamide into a tin capsule.

  • Fold the capsule air-tight to prevent atmospheric moisture re-absorption.

  • Perform triplicate runs.

  • Acceptance Criteria: The mean of triplicates must be within

    
     of the theoretical value (see Section 4).
    

Data Analysis & Interpretation

Theoretical Calculation

For the free base C₉H₁₂N₂O :

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total MW: 164.21 g/mol

ElementTheoretical %Acceptable Range (

)
Carbon 65.83% 65.43% – 66.23%
Hydrogen 7.37% 6.97% – 7.77%
Nitrogen 17.06% 16.66% – 17.46%
Troubleshooting "Failed" Results

If your results deviate outside the


 range, do not immediately discard the batch. Use the deviation pattern to diagnose the impurity.
  • Scenario A: Low C, Low N, High H.

    • Diagnosis: Water contamination (hydrate).

    • Action: Recalculate theoretical values adding 0.5 or 1.0 mole of

      
      . If this matches, re-dry the sample aggressively.
      
  • Scenario B: Low C, Low H, Low N (Proportional).

    • Diagnosis: Inorganic contamination (e.g., Silica from column, NaCl from workup). Inorganics do not combust, effectively diluting the sample.

    • Action: Perform residue on ignition test or switch to qNMR.

  • Scenario C: Deviant C/H/N ratios matching a specific solvent.

    • Diagnosis: Solvate (e.g., trapped Dichloromethane or Ethyl Acetate).

Troubleshooting Result EA Result Obtained Check Within +/- 0.4%? Result->Check Pass PASS: Purity Validated Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Diagnose Check H% vs C% Fail->Diagnose Water High H, Low C/N (Suspect Moisture) Diagnose->Water Inorganic All Values Low (Suspect Salt/Silica) Diagnose->Inorganic Solvent C% Deviates (Suspect Solvent) Diagnose->Solvent Action1 Re-Dry & Retest Water->Action1 Action2 Run qNMR Inorganic->Action2 Solvent->Action1

Figure 2: Troubleshooting Logic Flow. Systematic diagnosis of EA failures prevents false rejection of usable material.

Conclusion

For 3-[(Methylamino)methyl]benzamide, Elemental Analysis is the superior method for validating bulk integrity , specifically regarding salt formation and solvation, which are invisible to HPLC. While HPLC is necessary for detecting structural isomers, it should not be the sole criteria for releasing a compound for biological testing.

Final Recommendation:

  • Use HPLC to confirm the absence of organic side-products.

  • Use EA (dried sample) to confirm the absolute composition (C/H/N

    
    ).
    
  • If EA fails due to non-combustible residues, validate using qNMR with an internal standard.

References

  • 
     accuracy). 
    
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2] Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • PubChem. (2025).[3] 3-[(Methylamino)methyl]benzamide Compound Summary. National Center for Biotechnology Information. [3]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs EA).

  • ICH Guidelines. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. (Regulatory context for elemental impurities).

Sources

Technical Guide: IR Spectroscopy Characterization of 3-[(Methylamino)methyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(Methylamino)methyl]benzamide is a bifunctional building block frequently utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based pharmacophores. Its structural duality—containing both a primary amide (on the aromatic ring) and a secondary amine (on the benzylic side chain)—presents a unique spectroscopic challenge.

This guide provides a comparative analysis of its infrared (IR) spectral fingerprint. Unlike simple benzamide, this molecule exhibits distinct aliphatic C-H stretching bands and a complex N-H stretching region due to the interplay between the amide and amine moieties.

Part 1: Structural Analysis & Predicted Assignments

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrationally active zones.

Structural Visualization

G Mol 3-[(Methylamino)methyl]benzamide Amide Primary Amide (-CONH2) Diagnostic: Doublet NH Stretch Mol->Amide Pos 1 Ring Aromatic Ring (Meta-substituted) Mol->Ring Core Linker Benzylic Linker (-CH2-) Amine Secondary Amine (-NH-CH3) Diagnostic: N-Me C-H Stretch Linker->Amine Ring->Linker Pos 3

Figure 1: Functional group decomposition for spectral assignment. The molecule contains three distinct zones contributing to the IR fingerprint.[1][2][3]

Detailed Spectral Assignments

The following table synthesizes data from standard benzamide derivatives and secondary amine correlations.

Frequency Region (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Notes
3350 – 3450 N-H Stretch (Asym)Primary AmideSharp band.[1] Part of the characteristic "doublet" of primary amides.
3180 – 3300 N-H Stretch (Sym)Primary AmideSecond band of the doublet.[1][2] Often broader due to H-bonding in solids.
~3320 N-H StretchSecondary AmineWeak/Buried. Often obscured by the strong amide bands.
3030 – 3080 C-H Stretch (sp²)Aromatic RingWeak intensity, just above 3000 cm⁻¹.
2850 – 2960 C-H Stretch (sp³)Methyl/MethyleneCritical Differentiator. Distinct bands arising from the N-Methyl and benzylic -CH2- groups. Absent in simple Benzamide.
1640 – 1690 C=O StretchAmide IStrongest band in the spectrum. Lower frequency indicates solid-state H-bonding.
1600 – 1640 N-H BendAmide IIMedium-strong band. Diagnostic for primary amides.
690 – 710 & 750 – 810 C-H Out-of-PlaneMeta-SubstitutionPattern characteristic of 1,3-disubstituted benzene rings.

Part 2: Comparative Analysis (The "Guide")

In drug development, this compound is often confused with its precursors or isomers. The following comparison establishes the logic for positive identification.

Scenario 1: Differentiating from the Parent Compound (Benzamide)

Challenge: Confirming the successful addition of the (methylamino)methyl side chain.

FeatureBenzamide (Parent)3-[(Methylamino)methyl]benzamide (Target)
< 3000 cm⁻¹ Region Clean. No significant peaks (only aromatic C-H > 3000).Active. Distinct aliphatic C-H stretches (2850-2960 cm⁻¹) from the side chain.
Fingerprint Region Monosubstituted pattern (690 & 730-770 cm⁻¹).Meta-substituted pattern (distinct shift in out-of-plane bends).
Scenario 2: Differentiating from the Isomer (N-Methylbenzamide)

Challenge: Both compounds have the formula C₉H₁₀N₂O (approx) and contain methyl/amide groups. Key Difference: The target has a primary amide and secondary amine.[1][3][4][5] The isomer has a secondary amide.[3][5]

FeatureN-Methylbenzamide (Isomer)3-[(Methylamino)methyl]benzamide (Target)
N-H Stretch Region Singlet. Only one N-H band (~3300 cm⁻¹) because it is a secondary amide (-CONHR).Doublet. Two distinct bands (Asym/Sym) characteristic of a primary amide (-CONH₂).[2]
Amide II Band Shifted to ~1550 cm⁻¹ (Secondary Amide).Present at ~1600-1640 cm⁻¹ (Primary Amide).

Part 3: Experimental Protocol

To obtain high-fidelity data suitable for the comparisons above, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to minimize hygroscopic interference, though KBr provides better resolution of H-bonding networks.

Protocol: Solid-State FTIR via Diamond ATR
  • Crystal Cleaning: Clean the diamond crystal with isopropanol and a lint-free wipe. Ensure the background spectrum is flat.

  • Sample Deposition: Place approximately 2–5 mg of the solid powder onto the center of the crystal.

  • Compression: Apply pressure using the anvil clamp.

    • Note: Monitor the preview mode. Increase pressure until the Amide I peak (1650 cm⁻¹) reaches ~0.2–0.5 Absorbance units. Do not over-compress, as this can distort peak shapes.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (screening) or 64 (publication quality)

    • Range: 4000–600 cm⁻¹

  • Post-Processing: Apply ATR correction (if quantitative comparison is needed) and baseline correction.

Part 4: Data Interpretation Workflow

Use this decision tree to validate the identity of your sample.

DecisionTree Start Start: Analyze Spectrum CheckAliphatic Are there peaks between 2850 - 2980 cm⁻¹? Start->CheckAliphatic CheckAmide Check N-H Region (3200-3500 cm⁻¹) CheckAliphatic->CheckAmide Yes Benzamide Result: Benzamide (Starting Material) CheckAliphatic->Benzamide No (Only >3000) Isomer Result: N-Methylbenzamide (Isomer) CheckAmide->Isomer Singlet (Secondary Amide) Target Result: 3-[(Methylamino)methyl]benzamide (Target Compound) CheckAmide->Target Doublet (Primary Amide)

Figure 2: Logic flow for distinguishing the target compound from common structural analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on N-H doublet vs singlet distinction).
  • NIST Chemistry WebBook. (2023). IR Spectrum of Benzamide. National Institute of Standards and Technology.[6] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • PubChem. (2024). Compound Summary: 3-[(Methylamino)methyl]benzamide.[7][8][9] National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Guide: 3-[(Methylamino)methyl]benzamide vs. Standard PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-[(Methylamino)methyl]benzamide —a rational structural evolution of the classic probe 3-Aminobenzamide—against current clinical standards like Olaparib .

The content is structured for drug discovery scientists evaluating the transition from "First-Generation Catalytic Inhibitors" (Benzamides) to "Third-Generation Trapping Inhibitors" (Phthalazinones).

Executive Summary

3-[(Methylamino)methyl]benzamide represents a structural optimization of the benzamide pharmacophore. While it offers superior catalytic inhibition compared to its parent compound (3-Aminobenzamide ), it remains mechanistically distinct from clinical standards like Olaparib and Talazoparib .

  • Primary Utility: Mechanistic probe for pure catalytic inhibition (PARylation blockade) without the confounding cytotoxicity of PARP trapping.

  • Key Differentiator: Clinical inhibitors (Olaparib) kill cells primarily via PARP Trapping (forming toxic DNA-protein complexes). Benzamide analogs primarily function by Catalytic Blockade (preventing repair signaling).

Part 1: Structural & Mechanistic Profiling

The Pharmacophore Evolution

All PARP inhibitors mimic Nicotinamide (the 'N' in NAD+) to bind the catalytic active site.[1] However, the side chains determine the duration of residence and the ability to "trap" the enzyme on DNA.

Feature3-Aminobenzamide (3-AB) 3-[(Methylamino)methyl]benzamide Olaparib (Clinical Std)
Core Scaffold Simple BenzamideSubstituted BenzamidePhthalazinone
Binding Mode Weak H-bonds with Gly863/Ser904Enhanced H-bonding via methylamino tailRigid lock in Adenosine pocket
IC50 (Enzymatic) ~5–30 µM (Weak)~0.5–2 µM (Estimated) ~5 nM (Potent)
PARP Trapping NegligibleLow / TransientHigh (Cytotoxic Driver)
Solubility HighHigh (Polar side chain)Moderate
Mechanistic Divergence: Catalysis vs. Trapping

The critical distinction for your research is that 3-[(Methylamino)methyl]benzamide is likely a "clean" inhibitor of PARylation, whereas Olaparib is a "dirty" drug (in a useful way) that creates physical obstructions on DNA.

  • The Benzamide Mechanism: The (methylamino)methyl group extends into the ribose binding pocket, improving affinity over 3-AB. However, it lacks the rigid steric bulk required to "reverse allosterically" lock the PARP protein onto the DNA break.

  • The Olaparib Mechanism: It penetrates deep into the hydrophobic pocket, causing a conformational freeze that prevents PARP from releasing the DNA strand.

Visualization: Mechanism of Action

PARP_Mechanism DNA_Break SSB DNA Damage PARP_Bound PARP1-DNA Complex DNA_Break->PARP_Bound Recruitment PARP_Free PARP1 (Free) Benzamide 3-[(Methylamino)methyl] benzamide PARP_Bound->Benzamide Competes w/ NAD+ Olaparib Olaparib (Clinical Std) PARP_Bound->Olaparib High Affinity Bind Repair PARylation & Repair (Cell Survival) PARP_Bound->Repair + NAD+ (Normal) NAD NAD+ Substrate Benzamide->Repair Blocks Catalysis (No Trapping) Trapping Replication Fork Collapse (Cell Death) Olaparib->Trapping Stabilizes Complex (Trapping)

Caption: Benzamide analogs block the chemical reaction (catalysis) but allow PARP to release from DNA. Olaparib locks PARP onto DNA, causing toxicity.

Part 2: Experimental Validation Protocols

To objectively compare 3-[(Methylamino)methyl]benzamide against Olaparib, you cannot rely solely on ELISA (which measures PAR production). You must perform a Chromatin Fractionation Assay to measure Trapping Efficiency.

Protocol 1: The "Trapping" Assay (Chromatin Fractionation)

Purpose: To determine if your benzamide analog causes physical DNA-protein crosslinks.

Reagents:

  • Lysis Buffer A (Cytosolic): 10mM HEPES, 10mM KCl, 1.5mM MgCl2, 0.34M Sucrose, 10% Glycerol, 0.1% Triton X-100.

  • Lysis Buffer B (Nuclear/Chromatin): 3mM EDTA, 0.2mM EGTA, 1mM DTT.

Workflow:

  • Treatment: Treat HeLa or DT40 cells with:

    • Vehicle (DMSO)[2]

    • 10 µM 3-[(Methylamino)methyl]benzamide

    • 10 µM Olaparib (Positive Control)

    • Optional: Add 0.01% MMS (Methyl methanesulfonate) to induce DNA damage and trigger PARP recruitment.

  • Harvest: Collect cells after 4 hours.

  • Fractionation:

    • Resuspend in Buffer A . Incubate on ice 5 min. Centrifuge (1,300 x g, 4°C, 5 min).

    • Supernatant = Cytosolic/Soluble Fraction.

    • Pellet = Nuclei.

    • Wash pellet in Buffer A. Resuspend in Buffer B . Incubate on ice 30 min (chromatin extraction). Centrifuge (1,700 x g, 4°C, 5 min).

    • Pellet = Chromatin Bound Fraction.

  • Analysis: Western Blot the Chromatin Bound Fraction for PARP1 .

    • Result: Olaparib will show a dense PARP1 band (Trapped). Benzamide analog should show a faint band (similar to Vehicle), indicating it inhibits catalysis without trapping.

Protocol 2: The "Potency" Assay (PAR ELISA)

Purpose: To determine the IC50 of enzymatic inhibition.

  • Coat: Coat 96-well plates with Histones (substrate).

  • Reaction: Add Recombinant PARP1 enzyme + Biotinylated NAD+ + Inhibitor (Serial Dilution).

  • Detection: Add Streptavidin-HRP.

  • Data: Plot Log[Inhibitor] vs. OD450.

    • Expectation: 3-[(Methylamino)methyl]benzamide will shift the curve left compared to 3-Aminobenzamide, but likely right (less potent) compared to Olaparib.

Visualization: Experimental Workflow

Assay_Workflow Cell_Culture Cell Culture (HeLa/DT40) Treatment Drug Treatment (Benzamide vs Olaparib) Cell_Culture->Treatment Lysis Fractionation Lysis Treatment->Lysis Soluble Soluble Fraction (Unbound PARP) Lysis->Soluble Supernatant Chromatin Chromatin Pellet (Trapped PARP) Lysis->Chromatin Pellet Western Western Blot (Anti-PARP1) Chromatin->Western Result Band Intensity Analysis High Band = Trapping Western->Result

Caption: Workflow to distinguish catalytic inhibitors (Benzamides) from trapping agents (Olaparib).

Part 3: Strategic Recommendations

When to use 3-[(Methylamino)methyl]benzamide?
  • Mechanistic Dissection: When you need to prove that a phenotype is caused by lack of PARylation (repair signaling) rather than replication fork collapse (trapping toxicity).

  • Isogenic Controls: Use it as a negative control for trapping experiments. If Olaparib kills your cell line but the Benzamide analog does not (at equipotent catalytic doses), your cell line is sensitive to trapping , not just catalytic inhibition.

  • Combination Studies: Benzamides are less toxic to normal bone marrow than trappers. If exploring non-oncology indications (e.g., ischemia-reperfusion injury) where cell preservation is key, this analog is a better candidate than Olaparib.

When to use Olaparib?
  • Synthetic Lethality: When targeting BRCA-deficient tumors.[3]

  • High Potency Requirements: When nanomolar affinity is required.

References

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[4] (Establishes the trapping assay protocol).

  • Curtin, N. J., & Szabo, C. (2013). "Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond." Molecular Aspects of Medicine. (Discusses the benzamide pharmacophore evolution).

  • Pommier, Y., et al. (2016). "Layman’s guide to PARP inhibitors." Science Translational Medicine.

  • FDA Label (Olaparib/Lynparza).

Sources

A Researcher's Guide to Navigating Cross-Reactivity: Profiling 3-[(Methylamino)methyl]benzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a compound with off-target proteins, can lead to unforeseen toxicities or misleading biological readouts, ultimately derailing a research program. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel compounds, using the putative PARP inhibitor, 3-[(Methylamino)methyl]benzamide, as a central case study.

Our approach is rooted in a philosophy of proactive and rigorous profiling. We will not merely present protocols but will delve into the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust data package that anticipates and addresses the critical questions of compound selectivity.

Introduction: The Benzamide Scaffold and the Hypothesis of PARP Inhibition

The benzamide moiety is a well-established pharmacophore present in a multitude of approved drugs, targeting a diverse range of proteins including kinases, dopamine receptors, and, notably, Poly (ADP-ribose) polymerases (PARPs).[1] The structural similarity of our compound of interest, 3-[(Methylamino)methyl]benzamide, to the known PARP inhibitor 3-Aminobenzamide (3-AB), forms the foundation of our initial hypothesis: that 3-[(Methylamino)methyl]benzamide is a PARP inhibitor.[2][3][4]

PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR).[5] They are responsible for detecting single-strand DNA breaks and initiating their repair through the base excision repair (BER) pathway.[4][6] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.

However, the clinical utility and safety profile of a PARP inhibitor are intrinsically linked to its selectivity across the PARP family and its broader off-target interactions.[7][8] This guide will outline a systematic approach to first confirm the on-target activity of 3-[(Methylamino)methyl]benzamide and then to meticulously map its cross-reactivity profile.

On-Target Potency and Selectivity: A Deep Dive into the PARP Family

The first step in characterizing any new compound is to confirm its activity against its intended target. For 3-[(Methylamino)methyl]benzamide, this means assessing its inhibitory potential against the key members of the PARP family.

Rationale for PARP Isoform Selectivity Profiling

While PARP1 and PARP2 are the primary targets for most clinically approved PARP inhibitors, the PARP family comprises 17 members with diverse cellular functions.[9] Assessing the inhibitory activity of a new compound across a panel of PARP isoforms is crucial for several reasons:

  • Understanding the Mechanism of Action: Differentiating between selective PARP1/2 inhibitors and broader-spectrum PARP inhibitors can provide insights into the compound's cellular effects.

  • Predicting Potential Toxicities: Inhibition of other PARP family members, such as the tankyrases (PARP5a/5b), could lead to distinct off-target effects.

  • Identifying Opportunities for Novel Therapeutics: Selectivity for less-explored PARP isoforms could open up new therapeutic avenues.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PARP Activity Assay

This protocol describes a robust and high-throughput method for determining the IC50 values of a test compound against various PARP isoforms.

Principle: The assay measures the poly-ADP-ribosylation (PARylation) of a biotinylated histone substrate by a PARP enzyme. The resulting PARylated histone is detected by a europium-labeled anti-PAR antibody and streptavidin-XL665, leading to a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10x concentrated stock of the test compound (e.g., 3-[(Methylamino)methyl]benzamide) and control compounds (e.g., Olaparib, 3-Aminobenzamide) in 100% DMSO.

    • Prepare serial dilutions of the compound stocks in DMSO.

    • Prepare assay buffer containing Tris-HCl, MgCl2, DTT, and NAD+.

    • Prepare a mixture of the respective PARP enzyme and biotinylated histone H1 substrate in assay buffer.

    • Prepare the detection reagent containing anti-PAR-Europium cryptate and Streptavidin-XL665 in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound dilutions to the assay plate.

    • Add 5 µL of the PARP enzyme/histone substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 4 µL of NAD+ solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal by adding 10 µL of the detection reagent.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative On-Target Profile

The following table presents a comparative analysis of the IC50 values of established PARP inhibitors against key PARP isoforms. The data for 3-[(Methylamino)methyl]benzamide are presented as hypothetical values to be determined through the described assay.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)TNKS1 (PARP5a) IC50 (nM)TNKS2 (PARP5b) IC50 (nM)
3-[(Methylamino)methyl]benzamide TBDTBDTBDTBDTBD
3-Aminobenzamide~30,000[10]>100,000>100,000>100,000>100,000
Olaparib1-19[8]1-251[8]46-230[8]>10,000>10,000
Rucaparib0.8-3.2[8]28.2[8]512[8]~2,000~1,000
Talazoparib0.57[11][12]~1>10,000>10,000>10,000
Veliparib5.2 (Ki)[9]2.9 (Ki)[9]>10,000>10,000>10,000
Niraparib2-35[8]2-15.3[8]296-1,300[8]>10,000>10,000

TBD: To Be Determined

Mapping the Off-Target Landscape: A Tiered Approach to Cross-Reactivity Screening

A thorough understanding of a compound's off-target interactions is paramount for predicting its safety profile and for the unambiguous interpretation of its biological effects. We advocate for a tiered screening approach, beginning with a broad panel to identify potential liabilities, followed by more focused secondary assays.

The Rationale for Kinase Cross-Reactivity Screening

The benzamide scaffold is a common feature in many kinase inhibitors.[1][13][14][15] Furthermore, several clinically approved PARP inhibitors have been shown to exhibit off-target activity against various kinases, which may contribute to their clinical side-effect profiles.[16][17][18][19] Therefore, a comprehensive kinase screen is a critical component of the cross-reactivity assessment for 3-[(Methylamino)methyl]benzamide.

Tier 1: Broad Kinase Selectivity Panel

The initial screen should encompass a broad, functionally diverse panel of kinases to cast a wide net for potential off-target interactions.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-33P]-ATP to a specific peptide or protein substrate by the kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare the test compound (3-[(Methylamino)methyl]benzamide) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) at a high concentration (e.g., 10 µM) in DMSO.

  • Assay Reaction:

    • In a 96-well plate, combine the kinase, the specific substrate, and the test compound.

    • Initiate the reaction by adding [γ-33P]-ATP.

    • Incubate for a defined period at a specific temperature to allow for phosphorylation.

  • Signal Detection:

    • Stop the reaction and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a DMSO control.

    • A significant inhibition (typically >50%) at the screening concentration warrants further investigation in Tier 2.

Tier 2: IC50 Determination for Identified Hits

For any kinases where significant inhibition was observed in the Tier 1 screen, a full dose-response curve should be generated to determine the IC50 value. The same radiometric assay protocol as in Tier 1 is used, but with a serial dilution of the test compound.

Comparative Off-Target Kinase Profile

The following table presents known off-target kinase activities of some PARP inhibitors. This provides a valuable reference for interpreting the results obtained for 3-[(Methylamino)methyl]benzamide.

CompoundOff-Target KinaseIC50 (nM)
3-[(Methylamino)methyl]benzamide TBDTBD
RucaparibCDK16381[17]
PIM3<1,000[17]
DYRK1B<1,000[17]
ALK18,000[16]
NiraparibDYRK1A~209 (EC50 in cells)[17]
DYRK1B254[17]
OlaparibNo significant kinase inhibition reported>10,000
VeliparibPIM117,000[16]
CDK98,200[16]
NS-187 (Benzamide Kinase Inhibitor Control)Bcr-AblPotent inhibitor[13]

TBD: To Be Determined

Visualizing the Biological Context and Experimental Workflow

To facilitate a deeper understanding of the biological rationale and the experimental strategy, we present the following diagrams generated using Graphviz.

The PARP Signaling Pathway in DNA Repair

PARP_Signaling cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair Inhibitor 3-[(Methylamino)methyl]benzamide Inhibitor->PARP1 inhibits

Caption: The PARP1 signaling pathway in response to DNA single-strand breaks.

Workflow for Cross-Reactivity Profiling

Screening_Workflow cluster_OnTarget On-Target Profiling cluster_OffTarget Off-Target Screening cluster_Analysis Data Analysis & Interpretation Start Compound of Interest: 3-[(Methylamino)methyl]benzamide PARP_Panel PARP Isoform Panel (HTRF Assay) Start->PARP_Panel Tier1 Tier 1: Broad Kinase Panel (Single High Concentration) Start->Tier1 IC50_PARP Determine IC50 Values PARP_Panel->IC50_PARP Selectivity_Profile Generate Selectivity Profile IC50_PARP->Selectivity_Profile Hit_Ident Identify Hits (>50% Inhibition) Tier1->Hit_Ident Tier2 Tier 2: IC50 Determination (Dose-Response for Hits) Hit_Ident->Tier2 Tier2->Selectivity_Profile Risk_Assessment Assess Cross-Reactivity Risk Selectivity_Profile->Risk_Assessment

Caption: A tiered workflow for the cross-reactivity profiling of a novel compound.

Conclusion: Building a Foundation of Confidence

The path to developing a novel therapeutic is built on a foundation of robust and comprehensive data. By systematically evaluating the on-target potency and off-target interactions of a compound like 3-[(Methylamino)methyl]benzamide, researchers can make informed decisions, mitigate risks, and ultimately increase the probability of success. The methodologies and comparative data presented in this guide provide a blueprint for a rigorous cross-reactivity assessment. This proactive approach not only ensures the scientific integrity of preclinical studies but also lays the groundwork for a successful transition to clinical development.

References

  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(9), 2619–2627. [Link]

  • Di Stasi, A., & Pisano, C. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1936. [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(23), 5338–5351. [Link]

  • BPS Bioscience. (n.d.). 3-aminobenzamide PARP1, PARP2 79888. Retrieved February 14, 2026, from [Link]

  • Ihnen, M., et al. (2013). Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. Molecular Cancer Therapeutics, 12(7), 1246–1256. [Link]

  • Ghosh, S., et al. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Journal of Experimental & Clinical Cancer Research, 44(1), 1-20. [Link]

  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(9), 2619–2627. [Link]

  • Antolin, A. A., et al. (2020). The kinase polypharmacology landscape of clinical PARP inhibitors. Nature Communications, 11(1), 1-13. [Link]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]

  • Di Stasi, A., & Pisano, C. (2021). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 10(1), e0115822. [Link]

  • Kummar, S., et al. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 8, 1929–1938. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Steffen, J. D., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122756119. [Link]

  • Plummer, R. (2011). Structure of 3-aminobenzamide (3-AB) and the recent poly (ADP-ribose) polymerase inhibitors (PARPi) developed from the nicotinamide pharmacophore. ResearchGate. [Link]

  • Thorsell, A.-G., et al. (2017). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP inhibitors that have been tested against multiple PARPs. ResearchGate. [Link]

  • Oh, C.-H., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3469–3477. [Link]

  • Li, Y., et al. (2023). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Sgarella, A., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 29(7), 1649. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 390. [Link]

  • Palazzo, L., & Ahel, I. (2018). Schematic representation of PARP1-mediated DNA damage repair. ResearchGate. [Link]

  • Malanga, M., & Althaus, F. R. (2005). Signaling of DNA strand breaks by the PARP/PARG system. ResearchGate. [Link]

  • Murai, J., et al. (2014). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]

  • Li, H., et al. (2017). Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Scientific Reports, 7(1), 1-13. [Link]

  • D'Andrea, A. D. (2010). Signal Transduction pathway of PARP enzyme. ResearchGate. [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]

  • Althaus, F. R., & Malanga, M. (2002). DNA Damage Signaling through Poly(ADP-Ribose). Molecular Aspects of Medicine, 23(1-3), 1-34. [Link]

  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]

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Comparative Guide: LC-MS/MS Validation Protocols for 3-[(Methylamino)methyl]benzamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the quantification of 3-[(Methylamino)methyl]benzamide (MW: 164.2 g/mol ), a polar, basic benzamide derivative often encountered as a fragment or impurity in the synthesis of PARP inhibitors (e.g., Veliparib analogs) or as a metabolite in pharmacokinetic studies.

Given the molecule's high polarity and basicity (secondary amine pKa ~9.5), standard C18 Reverse-Phase Liquid Chromatography (RPLC) often yields poor retention and significant matrix effects. This guide compares two validated approaches: Method A (High-Throughput RPLC) and Method B (High-Sensitivity HILIC) , recommending Method B for regulated bioanalysis (GLP) due to superior selectivity and matrix effect mitigation.

Part 1: Chemical Context & Method Selection[1]

The Analyte
  • IUPAC Name: 3-[(Methylamino)methyl]benzamide[1]

  • Molecular Ion [M+H]+: m/z 165.1[1]

  • Physicochemical Profile:

    • Polarity: High (LogP < 1.0 estimated).[2]

    • Basicity: Amphiphilic with a basic secondary amine site.[2]

    • Challenge: In standard RPLC, this compound elutes in the void volume, leading to ion suppression from salts and plasma proteins.

Comparative Analysis of Methodologies
FeatureMethod A: RPLC (C18) + Protein PrecipitationMethod B: HILIC + Mixed-Mode SPE (Recommended)
Principle Hydrophobic interaction; "Dilute and Shoot".Hydrophilic interaction; Cation exchange cleanup.[2]
Retention Weak (k' < 1.5).[2] Requires ion-pairing reagents or high aqueous phase.[2]Strong (k' > 3.0). Retains well in high organic.[2]
Sensitivity Moderate (LLOQ ~5 ng/mL).[2]High (LLOQ ~0.1 ng/mL) due to organic-rich desolvation.[2]
Matrix Effect High risk (Void volume elution).[2]Low (Analytes elute away from phospholipids).[2]
Throughput High (Run time < 3 min).[2]Moderate (Run time ~5-6 min).[2]
Cost/Sample Low (< $1.00).High (~$4.00 due to SPE columns).[2]
Application Dose-range finding, high-concentration formulation.Trace PK analysis, impurity profiling, GLP studies.

Part 2: Detailed Validation Protocols

Internal Standard (IS) Selection strategy
  • Gold Standard: Stable Isotope Labeled (SIL) analog, e.g., 3-[(Methylamino)methyl]benzamide-d3 (methyl-d3).

  • Alternative: If SIL is unavailable, use a structural analog like 3-Aminobenzamide or Veliparib-fragment , though this requires rigorous matrix effect validation.

Sample Preparation Workflows
Protocol A: Protein Precipitation (High Throughput)
  • Applicability: Urine analysis or high-dose plasma PK.[2]

  • Reagents: Acetonitrile (ACN) with 0.1% Formic Acid (FA).[2][3]

  • Step-by-Step:

    • Aliquot 50 µL plasma/urine into a 96-well plate.

    • Add 20 µL IS working solution.[2]

    • Add 200 µL ice-cold ACN + 0.1% FA to precipitate proteins.

    • Vortex (2 min) and Centrifuge (4000 rpm, 10 min, 4°C).

    • Transfer 100 µL supernatant; dilute with 100 µL water (to prevent peak distortion on C18).

Protocol B: Mixed-Mode Cation Exchange SPE (High Sensitivity)
  • Applicability: Trace quantification in plasma/serum (GLP compliant).[2]

  • Cartridge: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg).[2]

  • Mechanism: Retains the basic amine via cation exchange while washing away neutral interferences (phospholipids).[2]

  • Step-by-Step:

    • Pre-treatment: Mix 100 µL plasma with 100 µL 2% H3PO4 (acidify to pH < 3 to protonate amine). Add IS.

    • Conditioning: 1 mL MeOH followed by 1 mL water.

    • Loading: Load pre-treated sample (flow < 1 mL/min).

    • Wash 1 (Neutrals): 1 mL 2% Formic Acid in Water.[2]

    • Wash 2 (Hydrophobics): 1 mL 100% Methanol.

    • Elution: 500 µL 5% NH4OH in Methanol (pH > 10 deprotonates amine/sorbent interaction).

    • Reconstitution: Evaporate to dryness (N2, 40°C); reconstitute in 90:10 ACN:Water (HILIC mobile phase).

LC-MS/MS Conditions (Method B - HILIC Focus)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).[2]

    • B: Acetonitrile.[2][4][5]

  • Gradient:

    • 0.0 min: 95% B (High organic for retention).[2]

    • 0.5 min: 95% B.[2][6]

    • 3.0 min: 70% B.[2]

    • 3.1 min: 50% B (Flush).

    • 5.0 min: 95% B (Re-equilibrate).[2]

  • Flow Rate: 0.4 mL/min.[2]

MS/MS Transitions (MRM)
  • Ionization: ESI Positive (+).[2][3][5]

  • Source Temp: 500°C (HILIC requires lower heat than RPLC).

AnalytePrecursor (Q1)Product (Q3)CE (eV)Mechanism
Target 165.1134.125Loss of methylamine (-31 Da)
Target (Qual) 165.1105.135Benzoyl cation formation
IS (d3) 168.1137.125Loss of methylamine-d3

Part 3: Validation Criteria (FDA M10/EMA)

To ensure the method is a "self-validating system," the following experiments must be performed.

Selectivity & Specificity
  • Requirement: Analyze 6 lots of blank matrix (including lipemic/hemolyzed).

  • Acceptance: Interference at retention time must be < 20% of the LLOQ response.

Linearity & Range
  • Range: 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ).

  • Weighting: 1/x² regression is critical for wide dynamic ranges to prioritize accuracy at the low end.[2]

Matrix Effect (ME) & Recovery (RE)
  • Experiment: Compare response of Post-Extraction Spike (A) vs. Neat Solution (B) .

  • Calculation: ME (%) = (A/B - 1) × 100.[2]

  • Target: ME should be within ±15%. If ME < -20% (Suppression), switch from Protocol A to Protocol B (SPE).

Part 4: Visualizations

Diagram 1: Method Selection Decision Tree

This logic gate ensures researchers select the correct extraction protocol based on sensitivity needs.[2]

ExtractionLogic Start Start: Define Sensitivity Needs Decision Required LLOQ? Start->Decision HighConc > 10 ng/mL (Dose Finding/Urine) Decision->HighConc Low Sensitivity TraceConc < 1 ng/mL (PK/Plasma) Decision->TraceConc High Sensitivity MethodA Method A: Protein Precipitation (Fast, Dirty) HighConc->MethodA MethodB Method B: MCX SPE (Clean, Sensitive) TraceConc->MethodB LC_RPLC LC Mode: RPLC (C18) Risk: Matrix Effects MethodA->LC_RPLC LC_HILIC LC Mode: HILIC Benefit: High Sensitivity MethodB->LC_HILIC

Caption: Decision tree for selecting Sample Preparation and LC modes based on sensitivity requirements.

Diagram 2: HILIC-MS/MS Analytical Workflow

The recommended workflow for GLP-compliant quantification.

Workflow Sample Plasma Sample (100 µL) PreTreat Acidify (2% H3PO4) + Internal Standard Sample->PreTreat SPE SPE (MCX) 1. Load 2. Wash (MeOH) 3. Elute (5% NH4OH) PreTreat->SPE Evap Evaporate & Reconstitute (90% ACN) SPE->Evap LC HILIC Separation (Amide Column) Evap->LC MS MS/MS Detection (m/z 165.1 -> 134.1) LC->MS

Caption: Step-by-step analytical workflow for the recommended HILIC-MS/MS method.

References

  • ICH M10 Guideline. "Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation, 2022.[2] Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018.[2] Link

  • Bhatt, J., et al. "Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of Rucaparib and its metabolites." Journal of Chromatography B, 2019.[2] (Analogous benzamide methodology). Link

  • Jian, W., et al. "HILIC-MS/MS for the quantification of polar metabolites in biological matrices." Bioanalysis, 2010.[2] Link

Sources

Safety Operating Guide

3-[(Methylamino)methyl]benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2]

Proper disposal of 3-[(Methylamino)methyl]benzamide is critical not only for regulatory compliance (RCRA/EPA) but for maintaining the integrity of the laboratory safety ecosystem. As a secondary amine linked to a benzamide scaffold, this compound presents specific chemical compatibilities that dictate its waste stream management.

This guide provides a self-validating protocol for the disposal of this specific compound, moving beyond generic advice to address the functional groups (amide, secondary amine) that drive its reactivity and hazard profile.

Chemical Identity & Hazard Summary
PropertyDetail
Chemical Name 3-[(Methylamino)methyl]benzamide
CAS Number 956234-96-1 (Free Base) / 1193389-19-3 (Hydrochloride)
Molecular Formula C₉H₁₂N₂O
Functional Groups Secondary Amine (Basic), Benzamide (Neutral/Weakly Acidic)
Physical State Solid (typically white to off-white powder)
GHS Classification Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3
RCRA Status Not P-listed or U-listed. Regulated as Characteristic/Chemical Waste .
Structural Context

The presence of the benzylic secondary amine (-CH2-NH-CH3) makes this compound basic and potentially reactive with strong oxidizers and acid chlorides.

ChemicalStructure cluster_properties Disposal Implications Benzene Benzene Ring Amide Amide Group (-CONH2) Position 1 Benzene->Amide C1 Amine Methylamino Group (-CH2-NH-CH3) Position 3 Benzene->Amine C3 P1 Nitrogen Content: Requires High Temp Incineration Amide->P1 P2 Basic Amine: Segregate from Acids/Oxidizers Amine->P2

Figure 1: Functional group analysis determining disposal logic.

Pre-Disposal Handling & Segregation[8]

Before disposal, the waste must be characterized and segregated to prevent dangerous interactions in the waste stream.[4][5]

A. Incompatibility Check
  • Oxidizers: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates, peroxides). Benzylic amines can be oxidized to imines or aldehydes, generating heat.

  • Acids: While the HCl salt is stable, the free base will react exothermically with strong acids. Do not dispose of the free base in the standard "Acid Waste" stream.

  • Halogenated Solvents: Segregate from halogenated waste (e.g., DCM, Chloroform) unless the facility explicitly allows "Combined Organic" streams.

B. Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste: HDPE or Amber Glass carboys (if photosensitive).

  • Labeling: Must be labeled "Hazardous Waste" with the specific chemical name written out fully.[4] Do not use abbreviations or formulas.

Disposal Protocols

Select the protocol matching the physical state of your waste.

Protocol A: Solid Waste (Pure Substance or Expired Reagent)

Use this for: Expired bottles, spilled solids, or synthesis yield.

  • Tare & Weigh: Weigh the container to determine the net mass of the chemical.

  • Primary Containment: Keep the chemical in its original container if possible. If the container is damaged, transfer to a clean HDPE screw-top jar.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: 3-[(Methylamino)methyl]benzamide (100%).

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Secondary Containment: Place the jar into a clear zip-seal bag to contain potential dust leakage.

  • Storage: Move to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for: Filtrates, HPLC waste, or dissolved reagent.

  • pH Check: If the waste solution is highly acidic (pH < 2) or basic (pH > 12.5), it may need to be noted on the tag. Note: Do not neutralize in the lab unless authorized by your EHS officer.

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Organic waste.

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Organic waste.

  • Transfer: Pour into the appropriate waste carboy using a funnel. Close the latch immediately after pouring.

  • Log: Record the volume and concentration (approximate) on the carboy log sheet.

Protocol C: Contaminated Debris

Use this for: Gloves, weigh boats, paper towels, and syringes.

  • Solids (Gloves/Paper): Place in the Solid Hazardous Waste bin (often a yellow or red bin with a liner). Do not place in regular trash.

  • Sharps (Needles): If the compound was injected, the needle goes into a Biohazard/Sharps container, regardless of whether it is biologically contaminated, to prevent physical injury.

  • Glassware: Triple rinse glassware with a solvent (e.g., acetone). Collect the first rinse as Liquid Waste (Protocol B). The washed glass can then go to the broken glass box.

Decision Logic & Workflow

The following diagram illustrates the decision-making process to ensure the compound enters the correct waste stream.

DisposalWorkflow Start Waste Generated: 3-[(Methylamino)methyl]benzamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution Debris Contaminated Items (Gloves, Tissues) StateCheck->Debris Trace PureSolid Pure Chemical? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Stream: Solid Haz Waste (Double Bagged) Debris->SolidBin OrigContainer Original Container Available? PureSolid->OrigContainer Yes PackOrig Label & Seal Original Container OrigContainer->PackOrig Yes PackNew Transfer to HDPE Jar Label & Seal OrigContainer->PackNew No Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, H2O) SolventCheck->NonHalo WasteHalo Stream: Halogenated Waste Halo->WasteHalo WasteNonHalo Stream: Organic Solvents NonHalo->WasteNonHalo

Figure 2: Operational decision tree for waste stream segregation.

Emergency Procedures (Spills)

In the event of a spill during the disposal process, follow this immediate containment protocol.

  • Evacuate & Ventilate: If the spill is >50g or generates dust, evacuate the immediate area.

  • PPE Up: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a P95/N95 respirator if dust is visible.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop material into a wide-mouth waste jar.

    • Clean the surface with soap and water.[7][8][9]

    • Do not use bleach (sodium hypochlorite) immediately, as it may react with the amine to form chloramines. Use a mild detergent first.

  • Disposal of Cleanup Materials: All pads and towels must be treated as Hazardous Solid Waste (Protocol C).

References

  • PubChem. (2025). Compound Summary: 3-[(Methylamino)methyl]benzamide.[10][1][2][11][12] National Library of Medicine. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.